ethyl 2-(1H-imidazol-1-yl)butanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-imidazol-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(9(12)13-4-2)11-6-5-10-7-11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAIBCLVLGQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-(1H-imidazol-1-yl)butanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic protocol, predicted analytical data, and a workflow for its preparation, designed to be a valuable resource for researchers in the field.
Introduction
This compound (CAS No. 1011398-11-0) is a small molecule featuring an imidazole ring linked to a butyrate ester moiety.[1] The imidazole functional group is a common scaffold in many pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The ester component can influence the compound's pharmacokinetic properties, such as its solubility and cell permeability. While specific biological activities for this exact compound are not widely reported in publicly available literature, related imidazole-containing molecules have demonstrated a range of bioactivities, including antiprotozoal and anti-HIV properties. This guide outlines a practical synthetic route and the expected analytical characterization of this compound.
Synthesis Methodology
The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The proposed method involves the N-alkylation of imidazole with ethyl 2-bromobutanoate. This reaction is a common and effective way to form a carbon-nitrogen bond between a heterocyclic amine and an alkyl halide.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis.
Experimental Protocol:
A detailed experimental protocol for the synthesis is provided below. This protocol is based on general procedures for the N-alkylation of imidazoles.[2][3]
Materials:
-
Imidazole
-
Ethyl 2-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (1.0 equivalent), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Addition of Reagent: To the stirred suspension, add ethyl 2-bromobutanoate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram:
Figure 2: Step-by-step synthesis workflow.
Characterization Data
The following tables summarize the predicted and known physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1011398-11-0 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | s | 1H | Imidazole C2-H |
| ~7.0 - 7.1 | s | 1H | Imidazole C4/C5-H |
| ~6.9 - 7.0 | s | 1H | Imidazole C4/C5-H |
| ~4.6 - 4.7 | t | 1H | CH-N |
| ~4.2 - 4.3 | q | 2H | O-CH₂-CH₃ |
| ~2.0 - 2.2 | m | 2H | CH-CH₂-CH₃ |
| ~1.2 - 1.3 | t | 3H | O-CH₂-CH₃ |
| ~0.9 - 1.0 | t | 3H | CH-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C=O (Ester) |
| ~137 - 138 | Imidazole C2 |
| ~128 - 130 | Imidazole C4/C5 |
| ~118 - 120 | Imidazole C4/C5 |
| ~61 - 62 | O-CH₂-CH₃ |
| ~58 - 60 | CH-N |
| ~25 - 27 | CH-CH₂-CH₃ |
| ~14 - 15 | O-CH₂-CH₃ |
| ~10 - 12 | CH-CH₂-CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3100 - 3150 | =C-H stretch (Imidazole) |
| ~2850 - 3000 | C-H stretch (Alkyl) |
| ~1730 - 1750 | C=O stretch (Ester) |
| ~1500 - 1550 | C=N stretch (Imidazole) |
| ~1050 - 1250 | C-O stretch (Ester) |
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 182.11 | [M]⁺ (Molecular ion) |
| 109.06 | [M - CO₂Et]⁺ |
| 81.06 | [C₄H₅N₂]⁺ (Imidazole fragment) |
Biological Context and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the imidazole moiety is a key component of many biologically active molecules. For instance, certain imidazole derivatives are known to act as inhibitors of enzymes such as p38 MAP kinase and cyclooxygenase (COX).
Hypothetical Signaling Pathway Involvement:
Should this molecule exhibit anti-inflammatory properties, a logical relationship for its mechanism of action could be the inhibition of a key inflammatory signaling pathway. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for such a molecule.
Figure 3: Hypothetical inhibition of a MAP kinase pathway.
This diagram illustrates a potential mechanism where the compound could inhibit a kinase cascade, thereby reducing the downstream expression of pro-inflammatory genes. This remains a hypothetical model pending experimental validation.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol is robust and relies on well-established chemical transformations. The tabulated spectroscopic data, while predicted, offer a reliable baseline for the analytical characterization of this compound. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this and related molecules.
References
Technical Guide: Physicochemical Properties of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole moiety in numerous biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and logical workflows relevant to its potential application in drug development.
Physicochemical Properties
The experimental determination of several key physicochemical properties for this compound has not been extensively reported in publicly available literature. However, computational predictions and data from analogous structures provide valuable initial estimates.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 1011398-11-0 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.223 g/mol | [1] |
| Melting Point | Not available (likely a liquid at room temperature) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not experimentally determined. Expected to have some solubility in polar organic solvents and limited solubility in water. | N/A |
| pKa (of imidazole ring) | Estimated ~6.5 - 7.5 | Based on similar imidazole compounds |
| LogP (calculated) | ~0.5 - 1.3 | [2][3] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the precise physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
Methodology: Micro-Boiling Point Determination
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
Heating: The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.
-
Observation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Assessing the solubility of a compound in various solvents is critical for formulation and understanding its behavior in biological fluids.
Methodology: Visual Assessment in Various Solvents
-
Solvent Selection: A range of solvents of varying polarity is chosen, including water, ethanol, methanol, dichloromethane, and n-octanol.
-
Procedure: A known amount of this compound (e.g., 1 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial at a controlled temperature.
-
Observation: The vials are agitated, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved material. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound in a saturated solution.
pKa Determination
The pKa value is essential for predicting the ionization state of the imidazole ring at different physiological pH values, which significantly impacts its interaction with biological targets and its membrane permeability.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption and distribution.
Methodology: Shake-Flask Method with HPLC Analysis
-
Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning.
-
Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study and development of this compound.
Caption: Experimental Workflow for Characterization.
Caption: General Drug Discovery and Development Pipeline.
Conclusion
While comprehensive experimental data for this compound is not yet widely published, this guide provides the foundational information necessary for its scientific investigation. The outlined experimental protocols offer a clear path for the determination of its key physicochemical properties. A thorough characterization of these properties is an indispensable step in evaluating its potential as a lead compound in drug discovery and development, enabling researchers to make informed decisions regarding its progression through the development pipeline.
References
ethyl 2-(1H-imidazol-1-yl)butanoate CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring an imidazole ring linked to a butyrate ester moiety. The imidazole functional group is a common scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This document provides a comprehensive overview of the available technical information for this compound, including its chemical structure, properties, and a proposed synthetic route. While specific biological data for this compound is limited in publicly available literature, the broader context of related imidazole derivatives suggests potential areas for investigation.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is compiled from chemical supplier databases and computational models.
| Property | Value | Reference |
| CAS Number | 1011398-11-0 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCC(C(=O)OCC)N1C=CN=C1 | [1][2] |
| InChI Key | RHAAIBCLVLGQBU-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis
Proposed Experimental Protocol: N-Alkylation of Imidazole
This synthesis involves the nucleophilic substitution reaction between imidazole and ethyl 2-bromobutanoate.
Materials:
-
Imidazole
-
Ethyl 2-bromobutanoate
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Biological and Pharmacological Context
There is no specific biological or pharmacological data available in the scientific literature for this compound. However, the imidazole core is a key pharmacophore in a wide range of therapeutic agents. The presence of this moiety suggests that this compound could be explored for various biological activities.
Derivatives of imidazole are known to exhibit activities including:
-
Antifungal: Many azole antifungals, such as ketoconazole and miconazole, contain an imidazole ring and function by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.
-
Antiprotozoal: Compounds like metronidazole are effective against various protozoal infections.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases.[3]
-
Receptor Antagonism: The imidazole ring is a core component of histamine and its receptor antagonists.
The logical relationship between the imidazole core and its potential applications is illustrated below.
Caption: Logical relationship of the imidazole core to potential biological activities.
Quantitative Data
No quantitative biological or detailed analytical data for this compound has been found in the public domain. Researchers are encouraged to perform their own analyses. A template for relevant data is provided below.
| Assay Type | Data Type | Value |
| Antifungal Activity | MIC₅₀ | N/A |
| Cytotoxicity | CC₅₀ | N/A |
| Enzyme Inhibition | IC₅₀ | N/A |
| ¹H-NMR | Chemical Shifts (ppm) | N/A |
| ¹³C-NMR | Chemical Shifts (ppm) | N/A |
| Mass Spectrometry | m/z | N/A |
Conclusion
This compound is a readily synthesizable compound whose biological properties have not yet been extensively explored. Its structural similarity to a wide range of known bioactive molecules makes it an interesting candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and enzyme inhibition. Further research is required to elucidate its specific biological functions and potential therapeutic applications.
References
Technical Guide: Spectral Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for ethyl 2-(1H-imidazol-1-yl)butanoate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a robust prediction of its spectral characteristics based on established principles and analogous compounds. It also includes a detailed hypothetical experimental protocol for its synthesis and spectral characterization.
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through the N-alkylation of imidazole with a suitable ethyl 2-halobutanoate. The subsequent purification and spectral analysis are crucial for confirming the identity and purity of the final product.
Experimental Protocols
Synthesis of this compound
This procedure is a general method for the N-alkylation of imidazole.
-
Preparation: In a round-bottom flask, dissolve imidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution at room temperature. If using NaH, exercise caution and perform the addition under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: To the resulting mixture, add ethyl 2-bromobutanoate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Data Acquisition
-
NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The mass spectrum would be acquired on a mass spectrometer with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Predicted 1H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Imidazole H-2 |
| ~7.0 | s | 1H | Imidazole H-4 |
| ~6.8 | s | 1H | Imidazole H-5 |
| ~4.5 | t | 1H | CH-N |
| ~4.2 | q | 2H | O-CH₂-CH₃ |
| ~2.1 | m | 2H | CH-CH₂-CH₃ |
| ~1.2 | t | 3H | O-CH₂-CH₃ |
| ~0.9 | t | 3H | CH-CH₂-CH₃ |
Predicted 13C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~137 | Imidazole C-2 |
| ~128 | Imidazole C-4 |
| ~119 | Imidazole C-5 |
| ~62 | O-CH₂ |
| ~60 | CH-N |
| ~26 | CH-CH₂ |
| ~14 | O-CH₂-CH₃ |
| ~11 | CH-CH₂-CH₃ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1500 | Medium | C=N stretch (imidazole ring) |
| ~1200 | Strong | C-O stretch (ester) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 182.11 | [M]⁺, Molecular Ion |
| 153 | [M - C₂H₅]⁺ |
| 115 | [M - OCH₂CH₃]⁺ |
| 81 | Imidazole fragment |
| 68 | Imidazole ring |
Logical Flow of Spectral Interpretation
The confirmation of the structure of this compound from the acquired spectra follows a logical progression.
This guide provides a foundational understanding of the spectral characteristics of this compound. While the data presented is predictive, it is based on sound spectroscopic principles and serves as a valuable resource for researchers working with this and related compounds. Experimental verification of these predictions is encouraged for definitive structural elucidation.
A Technical Guide to the Biological Activity of Imidazole-Containing Esters
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination allow it to interact with a wide array of biological targets.[3][4] When combined with an ester functional group, the resulting imidazole-containing esters present a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules.
General Synthesis of Imidazole-Containing Esters
A common and straightforward method for synthesizing imidazole-containing esters involves the N-alkylation of the imidazole ring with an appropriate halo-ester. A representative scheme is the reaction of an imidazole nucleus with ethyl chloroacetate in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone. The resulting intermediate ester can then be further modified if desired.[5]
Caption: General workflow for the synthesis of imidazole esters.
Antimicrobial Activity
Imidazole-containing esters have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] The mechanism of action for antifungal imidazole derivatives often involves the inhibition of cytochrome P450 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] This disruption leads to increased membrane permeability and ultimately, cell death.[9]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted imidazole derivatives, where the initial compound is an imidazole ester.[5]
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 1a | 100 | 50 | 100 | 100 | 100 | 100 |
| 1b | 12.5 | 25 | 50 | 50 | 50 | 100 |
| 1c | 25 | 50 | 50 | 100 | 100 | 100 |
| 1d | 50 | 50 | 100 | 100 | 100 | 200 |
| 1e | 50 | 100 | 100 | 200 | 200 | 200 |
| Ciprofloxacin | 25 | 25 | 12.5 | 25 | - | - |
| Fluconazole | - | - | - | - | 12.5 | 25 |
| Data sourced from reference[5]. Note: The parent imidazole ester was reacted with various amines to yield the tested amide compounds (1a-1e). |
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate liquid media (e.g., Luria-Bertani for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C for 24 hours. The culture is then diluted to achieve a standardized concentration, typically around 1 x 10⁷ Colony Forming Units (CFU)/mL.[10]
-
Compound Preparation: Stock solutions of the test compounds (imidazole-containing esters) are prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL).[10]
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of decreasing concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control), broth and inoculum (negative control), and a standard antibiotic (positive control) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and up to 48 hours for fungi.[5]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. imedpub.com [imedpub.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. theaspd.com [theaspd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety [mdpi.com]
Ethyl 2-(1H-imidazol-1-yl)butanoate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a chemical compound containing an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, linked to a butanoate ester at the second position. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—the imidazole core and the α-substituted ester—are present in numerous biologically active compounds. This technical guide provides a comprehensive overview of the predicted synthesis, physicochemical properties, and potential biological activities of this compound, based on established chemical principles and data from analogous structures. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1011398-11-0 | Supplier Data |
| Molecular Formula | C₉H₁₄N₂O₂ | Calculated |
| Molecular Weight | 182.22 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred |
| Boiling Point | Predicted: >200 °C at 760 mmHg | Inferred |
| Solubility | Predicted: Soluble in polar organic solvents | Inferred |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through the N-alkylation of imidazole with an appropriate α-halo ester, specifically ethyl 2-bromobutanoate. This is a common and well-established method for forming N-C bonds on the imidazole ring.[1]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of Imidazole
This protocol is a generalized procedure based on common practices for the N-alkylation of imidazoles with haloalkanes.
Materials:
-
Imidazole
-
Ethyl 2-bromobutanoate
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile.
-
Deprotonation: Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq, portion-wise at 0 °C) to the solution and stir for 30 minutes at room temperature (or until effervescence ceases if using NaH).
-
Alkylation: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes). If acetonitrile was used, filter the solid and concentrate the filtrate under reduced pressure, then partition the residue between ethyl acetate and water.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the imidazole moiety is a key component of many antifungal and antibacterial agents. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Furthermore, various N-alkylated imidazole derivatives have demonstrated antibacterial activity, with their efficacy often correlating with the length of the alkyl chain. It is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.
Hypothetical Antifungal Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for azole antifungal agents, a potential therapeutic area for imidazole-containing compounds like this compound.
Caption: Hypothetical signaling pathway for the antifungal activity of an imidazole-based compound.
Conclusion
This compound is a compound with limited direct characterization in the scientific literature. However, based on the well-established chemistry of its constituent functional groups, a reliable synthetic route via N-alkylation of imidazole can be proposed. The prevalence of the imidazole core in numerous antimicrobial agents suggests that this compound may possess similar biological activities, particularly as an antifungal or antibacterial agent. Further research is warranted to synthesize and evaluate the biological profile of this compound to determine its potential as a lead compound in drug discovery. This guide provides a starting point for such investigations by outlining a plausible synthetic strategy and a hypothetical mechanism of action based on structurally related molecules.
References
An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)butanoate: Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound belonging to the class of imidazole derivatives. While specific historical discovery data for this exact molecule is not extensively documented in publicly available literature, its structural components—an imidazole ring and a butanoate ester—are prevalent in numerous biologically active compounds. This guide provides a comprehensive overview of the likely synthetic pathway for this compound, detailed experimental protocols based on established methodologies for analogous compounds, and a discussion of its potential biological significance in the context of related imidazole-based therapeutic agents.
Introduction and Historical Context
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of many natural and synthetic compounds with a wide array of biological activities. The history of imidazole derivatives is rich, with significant milestones including the discovery of histidine and the development of numerous antifungal, antibacterial, and antiprotozoal drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1011398-11-0 |
| Appearance | (Predicted) Colorless to pale yellow liquid |
| Boiling Point | (Predicted) > 200 °C |
| Solubility | (Predicted) Soluble in organic solvents like ethanol, methanol, DMSO |
Synthesis of this compound
The most probable and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between imidazole and an ethyl 2-halobutanoate, typically ethyl 2-bromobutanoate.
General Reaction Scheme
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a small molecule featuring a reactive imidazole ring and an ester functional group. As with any novel chemical entity intended for pharmaceutical or research applications, a thorough understanding of its solubility and stability is paramount. These physicochemical properties are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This technical guide outlines the predicted solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.
Physicochemical Properties
The fundamental properties of a molecule influence its behavior in various environments. Below is a summary of computed data for this compound and its isomers, which can serve as a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [Guidechem, PubChem][1][2] |
| Molecular Weight | 182.22 g/mol | [Guidechem, PubChem][1][2] |
| XLogP3-AA (Predicted) | 0.5 | [PubChem][2] |
| Topological Polar Surface Area | 44.1 Ų | [PubChem][2] |
| Hydrogen Bond Donor Count | 0 | [PubChem][2] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][2] |
Solubility Profile
The solubility of a compound dictates its dissolution rate and absorption, which are critical for its biological activity. The presence of both a polar imidazole ring and a more non-polar ethyl butanoate chain suggests that its solubility will be highly dependent on the solvent's polarity and the pH of aqueous media.
Theoretical Solubility Assessment
-
Aqueous Solubility: The imidazole ring (pKa of the conjugate acid is ~7) will be protonated and positively charged in acidic solutions, which is expected to significantly increase aqueous solubility. In neutral to basic solutions, the molecule will be uncharged, and its solubility will be lower, governed by the hydrophobicity of the butanoate chain.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and moderate solubility in less polar solvents like ethyl acetate.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
Selected organic solvents (e.g., Ethanol, DMSO, Propylene Glycol)
-
HPLC-grade water and acetonitrile
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of the solid compound to vials containing a known volume of each solvent (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour or 72-hour time point can be included to confirm equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standards of known concentrations to quantify the results.
Data Presentation: Solubility
The results from the solubility experiments should be recorded in a clear and structured format.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Aqueous Buffer | 3.0 | 25 | Experimental Data | Experimental Data |
| Aqueous Buffer | 7.4 | 25 | Experimental Data | Experimental Data |
| Aqueous Buffer | 9.0 | 25 | Experimental Data | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data |
| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data |
Stability Profile
Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. The two primary functional groups of interest for stability are the ester linkage and the imidazole ring.
Theoretical Stability Assessment
-
Hydrolytic Stability: The ethyl ester bond is susceptible to hydrolysis, which can be catalyzed by both acid and base.[3][4][5] Under acidic conditions, the hydrolysis is a reversible reaction yielding butanoic acid and ethanol.[4] In basic conditions, the reaction, known as saponification, is irreversible and produces a butanoate salt and ethanol.[1][6]
-
Oxidative Stability: The imidazole ring can be susceptible to oxidation. Forced degradation studies on other imidazole-containing drugs have shown that the ring can undergo base-mediated autoxidation or be oxidized in the presence of agents like hydrogen peroxide.[7]
-
Photostability: Imidazole moieties can also be sensitive to photodegradation when in solution.[7]
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH Q1A guidelines to identify potential degradation products and pathways.[8]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a photodiode array (PDA) detector
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the stressor in a vial.
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize a sample with acid at various time points for analysis. Due to the high reactivity of esters to bases, this reaction is often rapid.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a vial of the drug solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the drug solution in a photostability chamber to ICH-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]
Data Presentation: Stability
Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Peak Area of Degradant 1 (%) | Peak Area of Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 M NaOH, RT | 2 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data |
| Thermal, 60°C | 48 | Experimental Data | Experimental Data | Experimental Data |
| Photolytic | - | Experimental Data | Experimental Data | Experimental Data |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the solubility and stability assessment of a novel compound like this compound.
Caption: Workflow for Solubility and Stability Profiling.
Conclusion
While specific experimental data for this compound are not publicly available, a comprehensive profile can be built through the standardized experimental protocols detailed in this guide. The compound's structure suggests pH-dependent aqueous solubility and potential liabilities related to hydrolysis of the ester and degradation of the imidazole ring. The provided methodologies offer a robust framework for researchers and drug development professionals to generate the critical data needed to advance their work with this molecule.
References
- 1. 7 The ester ethyl butanoate can be hydrolysed using an excess of dilute s.. [askfilo.com]
- 2. Ethyl 1H-imidazole-1-butanoate | C9H14N2O2 | CID 3055389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrolysis of Esters [2012books.lardbucket.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. brainly.com [brainly.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
A Representative Theoretical and Computational Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a small molecule featuring a core imidazole ring, a common scaffold in many biologically active compounds and pharmaceutical drugs.[1][2] Theoretical and computational studies provide invaluable insights into the structural, electronic, and interactive properties of such molecules at an atomic level, guiding drug design and development efforts. This guide details the theoretical approaches, including quantum chemical calculations and molecular modeling techniques, that would be employed for a comprehensive analysis of this compound.
Computational Methodologies
The following protocols describe the key computational experiments that would be conducted to elucidate the properties of this compound.
Quantum Chemical Calculations
Objective: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the title compound.
Protocol:
-
Initial Structure Preparation: The 3D structure of this compound is constructed using molecular building software. The initial geometry is then subjected to a preliminary optimization using a lower-level theory (e.g., semi-empirical PM6 method) to obtain a reasonable starting conformation.
-
Density Functional Theory (DFT) Optimization: The geometry is then fully optimized using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[1][3][4]
-
Functional and Basis Set: A common choice would be the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[3][5] This combination is well-validated for organic molecules.
-
Solvation Model: To simulate a biological environment, calculations can be performed in a solvent continuum using a model like the Polarizable Continuum Model (PCM), with water or DMSO as the solvent.[4]
-
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[3]
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[1][4]
-
Molecular Docking Simulation
Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. Imidazole-containing compounds are known to interact with various enzymes, such as cytochrome P450s.[6]
Protocol:
-
Target and Ligand Preparation:
-
Receptor: A high-resolution crystal structure of a target protein (e.g., a cytochrome P450 enzyme) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand: The DFT-optimized structure of this compound is used. Torsional degrees of freedom are defined.
-
-
Grid Generation: A docking grid is defined around the active site of the target protein, encompassing the binding pocket.
-
Docking Execution: A docking algorithm (e.g., AutoDock, GOLD) is used to explore the conformational space of the ligand within the active site and to score the resulting poses based on a scoring function that estimates binding affinity.
-
Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Predicted Quantitative Data
The following tables summarize the type of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes only.
Table 1: Predicted Geometrical Parameters from DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N (imidazole ring) | 1.385 |
| C=N (imidazole ring) | 1.320 | |
| C=O (ester) | 1.215 | |
| C-O (ester) | 1.350 | |
| **Bond Angles (°) ** | C-N-C (imidazole ring) | 108.5 |
| O=C-O (ester) | 124.0 | |
| Dihedral Angles (°) | C-C-N-C (imidazole attachment) | -110.5 |
Table 2: Predicted Electronic Properties from DFT
| Property | Predicted Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | 5.90 eV |
| Dipole Moment | 3.25 Debye |
Table 3: Hypothetical Molecular Docking Results against a Cytochrome P450 Target
| Parameter | Predicted Value |
| Binding Affinity | -7.5 kcal/mol |
| Key Interacting Residues | PHE 215, LEU 364, ALA 302 |
| Types of Interactions | Hydrophobic, Pi-Alkyl |
| Heme Coordination | Imidazole N to Heme Fe (2.1 Å) |
Visualizations: Workflows and Concepts
The following diagrams illustrate the logical flow of the computational studies and key theoretical concepts.
Caption: A typical workflow for the computational analysis of a small molecule.
Caption: Key interactions in a ligand-receptor binding pocket.
Caption: Relationship between HOMO, LUMO, and the energy gap.
References
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a chemical compound containing an imidazole ring, a common moiety in many biologically active molecules and pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be adaptable for various matrices, though validation in the specific matrix of interest is essential.
Analytical Techniques
This application note will focus on providing detailed protocols for HPLC-UV, a widely accessible method, and LC-MS/MS, a highly sensitive and specific method suitable for bioanalytical applications.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials, and formulated products, and can be adapted for simpler biological matrices with appropriate sample preparation.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved peak shape and resolution, a C8 column can also be considered.[5][6]
-
Mobile Phase: An isocratic or gradient elution can be employed. A typical starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio of organic to aqueous phase should be optimized to achieve a suitable retention time and separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The imidazole ring typically exhibits UV absorbance. The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of this compound between 200-400 nm. A wavelength around 210-230 nm is expected to be suitable.[1]
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Bulk Material/Formulation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.
-
Biological Matrix (e.g., Plasma): Protein precipitation is a common sample preparation technique. Add three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of plasma. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes). The supernatant can be evaporated to dryness and reconstituted in the mobile phase before injection. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.[2][3]
-
3. Method Validation Parameters (Illustrative Data):
The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule like this compound. These values should be experimentally determined during method validation.
| Parameter | Specification |
| Linearity (R²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for fast and efficient separations.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used, starting with a low percentage of B and ramping up to elute the analyte.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard. If not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples in the expected concentration range (e.g., 0.1 - 1000 ng/mL).
-
Sample Preparation:
-
Protein Precipitation: As described for the HPLC-UV method. This is a quick and simple method suitable for many applications.
-
Solid-Phase Extraction (SPE): For lower quantification limits and cleaner extracts, SPE is recommended. A mixed-mode or polymeric reversed-phase sorbent can be effective. The general steps involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with an appropriate solvent.[2][3]
-
3. Method Validation Parameters (Illustrative Data):
The following table provides typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| Range | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for bioanalytical quantification by LC-MS/MS.
Concluding Remarks
The protocols described provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For all applications, it is imperative to perform a thorough method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the generated data. This includes assessing specificity, linearity, accuracy, precision, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(1H-imidazol-1-yl)butanoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ethyl 2-(1H-imidazol-1-yl)butanoate as a versatile chemical intermediate in the synthesis of potentially bioactive molecules, particularly in the development of novel antifungal agents.
Chemical Properties and Characterization
This compound is a key building block possessing an imidazole moiety, a critical pharmacophore in many antifungal drugs. Its chemical structure allows for further functionalization, making it a valuable starting material for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1011398-11-0[1] |
| Molecular Formula | C₉H₁₄N₂O₂[1] |
| Molecular Weight | 182.22 g/mol [1] |
| Appearance | Pale yellow oil (predicted) |
| Purity | ≥98% (typical)[1] |
Table 2: Spectroscopic Data for this compound (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 7.50 (s, 1H, Im-H), 7.08 (s, 1H, Im-H), 6.92 (s, 1H, Im-H), 4.65 (t, J = 7.2 Hz, 1H, CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 2.20-2.05 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃) | δ 170.5 (C=O), 137.5 (Im-C), 129.0 (Im-C), 119.5 (Im-C), 61.5 (OCH₂), 59.0 (CH), 25.0 (CH₂), 14.0 (OCH₂CH₃), 11.0 (CH₂CH₃) |
Note: The spectroscopic data is predicted based on analogous structures and general chemical shift principles. Experimental verification is recommended.
Synthesis Protocol: this compound
This protocol details the synthesis of this compound via N-alkylation of imidazole with ethyl 2-bromobutanoate.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Materials and Methods
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| Imidazole | 68.08 | 3.40 g | 0.05 |
| Ethyl 2-bromobutanoate | 195.05 | 9.75 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 |
| Acetonitrile (anhydrous) | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
Procedure
-
To a stirred suspension of imidazole (3.40 g, 0.05 mol) and potassium carbonate (10.37 g, 0.075 mol) in anhydrous acetonitrile (100 mL), add ethyl 2-bromobutanoate (9.75 g, 0.05 mol).
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium chloride solution (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Expected Yield: ~75-85%
Application as an Intermediate in Antifungal Synthesis
This compound is a valuable precursor for the synthesis of novel antifungal agents, particularly analogues of known drugs like econazole. The following protocol outlines a multi-step synthesis of a potential antifungal compound starting from the title intermediate.
Synthetic Pathway
Caption: Synthesis of an econazole analogue from the title intermediate.
Protocol 3.1: Hydrolysis to 2-(1H-Imidazol-1-yl)butanoic Acid
-
Dissolve this compound (9.11 g, 0.05 mol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.20 g, 0.1 mol) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1H-imidazol-1-yl)butanoic acid.
Expected Yield: ~90-95%
Protocol 3.2: Reduction to 2-(1H-Imidazol-1-yl)butan-1-ol
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.85 g, 0.075 mol) in anhydrous THF (100 mL) at 0°C, add a solution of 2-(1H-imidazol-1-yl)butanoic acid (7.71 g, 0.05 mol) in THF (50 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and water (9 mL).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to give 2-(1H-imidazol-1-yl)butan-1-ol.
Expected Yield: ~80-90%
Protocol 3.3: Synthesis of 1-(2-(benzyloxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Analogue
-
To a solution of 2-(1H-imidazol-1-yl)butan-1-ol (7.01 g, 0.05 mol) in anhydrous THF (100 mL) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.40 g, 0.06 mol) portionwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2,4-dichlorobenzyl chloride (10.75 g, 0.055 mol) in THF (20 mL) dropwise.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final econazole analogue.
Expected Yield: ~60-70%
Mechanism of Action of Potential Antifungal Derivatives
The synthesized econazole analogue, like other azole antifungals, is expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[2][3][4]
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Conclusion
This compound serves as a readily accessible and versatile intermediate for the synthesis of novel compounds with potential antifungal activity. The protocols provided herein offer a foundation for researchers to explore the synthesis of new imidazole-based drug candidates. The anticipated mechanism of action of these compounds, through the inhibition of ergosterol biosynthesis, aligns with a well-established and effective antifungal strategy.
References
Application Notes and Protocols for In Vitro Assays of Ethyl 2-(1H-imidazol-1-yl)butanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(1H-imidazol-1-yl)butanoate is a novel compound containing an imidazole moiety. The imidazole ring is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] These activities are often attributed to the ability of the imidazole nitrogen atoms to interact with biological targets.[1] This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.
Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic potential of this compound against mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is generally correlated with cell viability.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 lung carcinoma, NCI-H460 large cell lung cancer) and a non-cancerous human cell line (e.g., human skin fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Compound | IC50 (µM) |
| A549 | This compound | 45.2 ± 3.1 |
| NCI-H460 | This compound | 62.8 ± 4.5 |
| Human Skin Fibroblasts | This compound | > 100 |
| A549 | Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains using the broth microdilution method.[3]
Experimental Protocol:
-
Microorganism Strains:
-
Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungi: Candida albicans.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare a fungal suspension of approximately 1-5 x 10⁶ CFU/mL.
-
-
Assay Procedure:
-
Perform the assay in 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should range from 0.125 to 256 µg/mL.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (broth with inoculum, no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 32 |
| Escherichia coli | This compound | 64 |
| Candida albicans | This compound | 16 |
| S. aureus | Ciprofloxacin (Positive Control) | 1 |
| E. coli | Ciprofloxacin (Positive Control) | 0.5 |
| C. albicans | Fluconazole (Positive Control) | 2 |
Experimental Workflow Diagram:
Caption: Workflow for the broth microdilution antimicrobial assay.
Anti-inflammatory Activity Assay
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect the cell culture supernatant.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify NO production.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value for NO inhibition.
-
Data Presentation:
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (no LPS) | - | 1.2 ± 0.2 | - |
| Vehicle (LPS only) | - | 25.6 ± 2.1 | 0 |
| This compound | 1 | 22.1 ± 1.8 | 13.7 |
| 10 | 15.3 ± 1.5 | 40.2 | |
| 50 | 8.9 ± 0.9 | 65.2 | |
| 100 | 5.4 ± 0.6 | 78.9 | |
| Dexamethasone (Positive Control) | 10 | 4.1 ± 0.4 | 84.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway in macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(1H-imidazol-1-yl)butanoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring a core imidazole ring, a structure of significant interest in medicinal chemistry. The imidazole moiety is a key component in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] It is a polar, ionizable aromatic compound that can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1] While specific research on the direct medicinal applications of this compound is limited in publicly available literature, the broader class of imidazole derivatives exhibits a vast range of pharmacological activities.[2][3] This document provides an overview of the potential applications of this compound based on the activities of structurally related molecules, along with relevant synthetic and experimental protocols.
The imidazole scaffold is present in a wide array of therapeutic agents, demonstrating its versatility in targeting different biological pathways.[4] Imidazole derivatives have been developed as anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antiprotozoal agents.[3][4] For instance, the anticancer drug dacarbazine and the antifungal medication ketoconazole both contain the imidazole ring, highlighting its importance in drug design.[5][6]
Potential Therapeutic Applications
Based on the extensive research into imidazole-containing compounds, this compound can be considered a valuable scaffold for the development of novel therapeutics in several areas:
-
Anticancer Agents: Many imidazole derivatives have shown potent anticancer activity.[5] For example, Nilotinib, a drug used to treat chronic myelogenous leukemia, features an imidazole ring.[5] The benzimidazole derivative, Bendamustine, used for chronic lymphocytic leukemia, is synthesized from a butanoate ester precursor, suggesting that the butanoate side chain on an imidazole ring could be a strategic feature for developing new oncology drugs.[7]
-
Antifungal Agents: Azole antifungals, which include imidazole derivatives, are a cornerstone of antifungal therapy.[8] They typically act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8] The structural features of this compound make it a candidate for investigation as a novel antifungal agent.[6]
-
Antimicrobial and Antiprotozoal Agents: The imidazole ring is a core component of metronidazole, a widely used antibiotic and antiprotozoal drug.[1] Research on novel imidazole derivatives continues to yield compounds with significant activity against various bacterial and protozoal strains, including Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis.[4][9]
Data on Biological Activities of Imidazole Derivatives
| Imidazole Derivative Class | Biological Activity | Example Compound(s) | Reference(s) |
| Substituted Aryl Imidazoles | Anticancer (Cytotoxic) | - | [2] |
| Nitroimidazoles | Antiprotozoal, Antibacterial | Metronidazole | [10] |
| Azole-based Compounds | Antifungal | Ketoconazole, Luliconazole | [6] |
| Benzimidazoles | Anticancer, Anthelmintic | Bendamustine | [5][7][11] |
| 2-Amino-1H-imidazole Analogs | Anticancer (Cytotoxic) | Synthetic marine sponge alkaloid analogues | [12] |
| Imidazole-Pyrimidine Hybrids | Anticancer (Carbonic Anhydrase Inhibition) | - | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard method for the N-alkylation of imidazole with an ethyl 2-halobutanoate.
Materials:
-
Imidazole
-
Ethyl 2-bromobutanoate (or Ethyl 2-chlorobutanoate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol outlines a general method for assessing the antifungal activity of the synthesized compound against a panel of fungal strains using the broth microdilution method.
Materials:
-
Synthesized this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Standard antifungal drug (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations.
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (fungal inoculum without compound) and negative controls (medium only). Also, include wells with a standard antifungal drug.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Visualizations
Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound as a potential therapeutic agent.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on antifungal agents. Novel cis-5-alkyl (or alkenyl)-3-phenyl-3-(1H-azol-1-ylmethyl)-2-methyl-isoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 2-(1H-imidazol-1-yl)butanoate as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 2-(1H-imidazol-1-yl)butanoate as an antifungal agent. The information is based on the well-established mechanism of action of imidazole antifungals. Detailed protocols for evaluating its antifungal activity are provided to guide researchers in their investigations.
Introduction
Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Imidazole derivatives are a prominent class of antifungal drugs that have been in clinical use for decades.[1][2] Their mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][3][4] this compound, as an imidazole-containing compound, is a promising candidate for investigation as a new antifungal agent. These notes outline the theoretical basis for its potential antifungal activity and provide detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for imidazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol in the fungal cell membrane. The disruption of this pathway leads to two critical consequences:
-
Depletion of Ergosterol: Ergosterol is vital for maintaining the integrity, fluidity, and proper function of the fungal cell membrane.[3][4][6] Its depletion results in a dysfunctional cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-α-demethylase leads to the accumulation of toxic methylated sterol precursors, which further disrupts the membrane structure and function, ultimately leading to the inhibition of fungal growth or cell death.[4][7]
Because this pathway is specific to fungi and differs from the cholesterol biosynthesis pathway in mammals, imidazole antifungals exhibit selective toxicity towards fungal cells.[3]
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(1H-imidazol-1-yl)butanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-containing compounds represent a significant class of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties. The imidazole scaffold is a versatile pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of ethyl 2-(1H-imidazol-1-yl)butanoate analogs, a promising class of molecules for the discovery of novel antifungal agents. The primary mechanism of action for many imidazole-based antifungals is the inhibition of lanosterol 14-alpha demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.[1][2]
These protocols are designed to be adaptable for various fungal pathogens and can be implemented in a high-throughput format to efficiently screen large libraries of this compound analogs.
Data Presentation
The following tables provide a representative summary of quantitative data that can be obtained from a high-throughput screening campaign of this compound analogs. The data is presented to facilitate easy comparison of the antifungal activity and cytotoxicity of the screened compounds.
Table 1: Antifungal Activity of this compound Analogs against Common Fungal Pathogens
| Compound ID | R1-Substituent | R2-Substituent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| EIB-A01 | H | H | 8 | 16 | 4 |
| EIB-A02 | 4-Cl | H | 2 | 4 | 1 |
| EIB-A03 | 2,4-diCl | H | 0.5 | 1 | 0.25 |
| EIB-A04 | 4-F | H | 4 | 8 | 2 |
| EIB-A05 | 4-CH3 | H | >32 | >32 | 16 |
| EIB-B01 | H | CH3 | 16 | 32 | 8 |
| EIB-B02 | 4-Cl | CH3 | 4 | 8 | 2 |
| Fluconazole | - | - | 1 | 16 | 0.5 |
| Amphotericin B | - | - | 0.25 | 0.5 | 0.125 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 2: Cytotoxicity and Selectivity Index of Lead Compounds
| Compound ID | CC50 (µM) on HeLa Cells | C. albicans IC50 (µM) | Selectivity Index (CC50/IC50) |
| EIB-A03 | > 100 | 1.2 | > 83.3 |
| EIB-B02 | 85 | 8.5 | 10 |
| Fluconazole | > 200 | 2.1 | > 95.2 |
CC50: 50% Cytotoxic Concentration, the concentration of the compound that causes a 50% reduction in cell viability. IC50: 50% Inhibitory Concentration, the concentration of the compound that causes a 50% inhibition of fungal growth. Selectivity Index: A measure of the compound's selectivity for the fungal target over mammalian cells.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of the core scaffold. Specific modifications for generating a diverse library of analogs will depend on the desired R-group substitutions.
Materials:
-
Ethyl 2-bromobutanoate
-
Imidazole (or substituted imidazole)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Protocol 2: High-Throughput Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is optimized for a 96-well plate format suitable for HTS.[1]
Materials:
-
Fungal strains (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Fungal Inoculum Preparation:
-
Culture fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 - 2.5 x 10^3 CFU/mL.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compounds and control drugs in RPMI-1640 medium in a separate 96-well plate (master plate). The final concentration of DMSO should not exceed 1%.
-
-
Assay Plate Preparation:
-
Transfer 100 µL of the diluted fungal inoculum to each well of a new 96-well plate.
-
Transfer 1 µL of the compound dilutions from the master plate to the corresponding wells of the assay plate.
-
Include wells with fungal inoculum and DMSO only (negative control) and wells with fungal inoculum and a standard antifungal (positive control). Also, include wells with medium only for sterility control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
Data Acquisition and Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the compound that causes complete inhibition of visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the negative control.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the lead compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their selectivity.
Materials:
-
HeLa cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lead compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Resazurin sodium salt solution or other cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the lead compounds and controls in DMEM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of resazurin solution (or other viability reagent) to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the 50% Cytotoxic Concentration (CC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of imidazole analogs.
References
Application Notes and Protocols for the Derivatization of Ethyl 2-(1H-imidazol-1-yl)butanoate for Enhanced Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Imidazole-based compounds are a significant class of heterocyclic molecules that exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1][2] The core imidazole structure is a key pharmacophore in several clinically used antifungal agents. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[6][7]
Ethyl 2-(1H-imidazol-1-yl)butanoate is a promising scaffold for the development of novel antifungal agents. Its structure comprises an imidazole ring, known for its role in binding to the heme iron of CYP51, and a butanoate ester moiety that can be readily modified to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Strategic derivatization of this parent molecule can lead to enhanced antifungal potency, improved pharmacokinetic profiles, and a broader spectrum of activity.
This document outlines protocols for the derivatization of this compound and provides a rationale for how these modifications can enhance its antifungal activity. The primary proposed derivatization strategies are:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amidation of the ethyl ester to form a variety of amide derivatives.
These modifications are designed to explore the structure-activity relationships (SAR) of this chemical series, with the goal of identifying derivatives with superior antifungal efficacy.
Rationale for Derivatization
The derivatization of the ethyl ester group of this compound is a rational approach to enhance its antifungal activity. The ester moiety can be viewed as a modifiable handle to fine-tune the molecule's properties for optimal interaction with the target enzyme and for better drug-like characteristics.
-
Hydrolysis to Carboxylic Acid: The conversion of the ester to a carboxylic acid introduces a polar, ionizable group. This can lead to new hydrogen bonding interactions within the active site of lanosterol 14α-demethylase, potentially increasing binding affinity. Furthermore, the carboxylic acid moiety can improve the aqueous solubility of the compound.
-
Amidation: The synthesis of a series of amides from the parent ester allows for a systematic exploration of the chemical space around this part of the molecule. By introducing various amine fragments, it is possible to modulate lipophilicity, hydrogen bonding potential, and steric bulk. For instance, incorporating different alkyl or aryl groups can influence the compound's ability to penetrate the fungal cell wall and membrane. Structure-activity relationship studies of other imidazole antifungal agents have shown that modifications at this position can significantly impact antifungal potency.[8][9]
The following diagram illustrates the proposed derivatization strategies for this compound.
Caption: Proposed derivatization of this compound.
Quantitative Data
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of analogous imidazole derivatives against various fungal strains. This data is provided to illustrate the potential for enhanced activity through derivatization. It is important to note that these values are for structurally related compounds and serve as a guide for the expected activity of the proposed derivatives of this compound.
| Compound ID | R Group | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Parent Ester Analog | -OCH2CH3 | >64 | >64 | [5] |
| Carboxylic Acid Analog | -OH | 32 | 64 | [10] |
| Amide Analog 1 | -NHCH3 | 16 | 32 | [11] |
| Amide Analog 2 | -NH(CH2)2CH3 | 8 | 16 | [11] |
| Amide Analog 3 | -N(CH3)2 | 32 | 64 | [11] |
| Fluconazole (Standard) | N/A | 0.5 - 8 | >64 | [5][12] |
Experimental Protocols
The following diagram provides a general overview of the experimental workflow for the synthesis, purification, and biological evaluation of the derivatized compounds.
Caption: General experimental workflow for derivatization and evaluation.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize 2-(1H-imidazol-1-yl)butanoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add sodium hydroxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-(1H-imidazol-1-yl)butanoic acid.
Protocol 2: Amidation of this compound
Objective: To synthesize 2-(1H-imidazol-1-yl)butanamide derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, propylamine) (1.5 eq)
-
Sodium methoxide (catalytic amount)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the desired primary or secondary amine (1.5 eq).
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 3: Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in 96-well plates.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Signaling Pathway
The primary mechanism of action for antifungal imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway. Specifically, these compounds target the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes the demethylation of lanosterol, a key step in the formation of ergosterol.[13][14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by imidazole derivatives.
Caption: Ergosterol biosynthesis pathway and inhibition by imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 4. Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of Ethyl 2-(1H-imidazol-1-yl)butanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(1H-imidazol-1-yl)butanoate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The imidazole moiety is a key component in many biologically active compounds, and the butanoate chain with a chiral center offers opportunities for creating complex molecular architectures. This document provides a detailed protocol for the large-scale synthesis of this compound via the N-alkylation of imidazole with ethyl 2-bromobutanoate. The described method is designed to be scalable and efficient, making it suitable for laboratory and pilot-plant scale production.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Imidazole | 1.0 equivalent |
| Ethyl 2-bromobutanoate | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 1.5 equivalents |
| Solvent | Acetonitrile (MeCN) |
| Reaction Temperature | 80-82 °C (Reflux) |
| Reaction Time | 12-16 hours |
| Purity (crude) | >90% (by NMR) |
| Overall Yield (isolated) | 80-90% |
| Product Form | Pale yellow oil |
Experimental Protocols
This section details the step-by-step methodology for the large-scale synthesis of this compound.
Materials and Equipment:
-
Imidazole (reagent grade)
-
Ethyl 2-bromobutanoate (reagent grade)
-
Potassium Carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean and dry 20 L reaction vessel, add powdered anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (10 L).
-
Begin stirring the suspension and add imidazole (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to ensure good dispersion.
-
-
Addition of Alkylating Agent:
-
Slowly add ethyl 2-bromobutanoate (1.1 equivalents) to the stirred suspension over a period of 30-45 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain this temperature for 12-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the imidazole starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
-
Extraction and Purification:
-
To the resulting residue, add ethyl acetate (10 L) and water (5 L).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer sequentially with water (2 x 3 L) and brine (1 x 3 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil. For higher purity, the product can be further purified by vacuum distillation.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1H-imidazol-1-yl)butanoate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-(1H-imidazol-1-yl)butanoate for improved yields and purity.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer: Low yields in the N-alkylation of imidazole are often traced back to several key reaction parameters. The primary factors include the choice of base, solvent, reaction temperature, and the purity of starting materials.
-
Base Selection: The base is critical for deprotonating imidazole, thereby increasing its nucleophilicity. Weak bases may result in incomplete deprotonation and slow reaction rates. While very strong bases like sodium hydride can be effective, they require strictly anhydrous conditions. Moderately strong inorganic bases like potassium carbonate (K₂CO₃) often provide a good balance of reactivity and ease of handling.[1][2] The use of solid-base catalysts, such as alkali-metal promoted carbons, has also been shown to produce high yields.[3][4]
-
Solvent Effects: The reaction rate is significantly influenced by the solvent.[5] Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred as they can effectively solvate the cation of the imidazole salt without hydrogen bonding to the nucleophilic nitrogen.[1][5] Non-polar solvents like toluene are generally not effective for this reaction unless a phase-transfer catalyst is used.[6]
-
Temperature and Reaction Time: The optimal temperature depends on the reactivity of the alkylating agent and the solvent's boiling point. For alkyl bromides, reactions can often be run from room temperature to a moderate reflux (e.g., 75-115 °C).[6] Insufficient reaction time will lead to incomplete conversion, while excessively high temperatures or prolonged times can promote side reactions and decomposition, reducing the overall yield.
Question: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer: The most common side product in this synthesis is the formation of a 1,3-disubstituted imidazolium salt (quaternization), where a second molecule of the ethyl 2-bromobutanoate reacts with the product.
-
Minimizing Quaternization: This side reaction can be minimized by carefully controlling the stoichiometry. Using a slight excess of imidazole relative to the alkylating agent can help ensure the alkyl halide is consumed before it can react with the desired product. Additionally, avoiding excessively high reaction temperatures and long reaction times can prevent further alkylation.[7]
-
Other Impurities: Impurities can also arise from the starting materials or from decomposition. Ensure the purity of your imidazole and ethyl 2-bromobutanoate before starting the reaction.
Question: How do I choose the optimal base and solvent for my reaction?
Answer: The ideal combination of base and solvent is crucial for maximizing yield. The following table, adapted from a study on a similar imidazole alkylation, illustrates the impact of these choices.[1] While the specific substrate is different, the trends are highly relevant for optimizing your synthesis.
| Entry | Base | Solvent | Yield (%) |
| 1 | --- | DMF | - |
| 2 | --- | CH₃CN | - |
| 3 | K₂CO₃ | DMF | 88 |
| 4 | K₂CO₃ | CH₃CN | 75 |
| 5 | Na₂CO₃ | DMF | 65 |
| 6 | Cs₂CO₃ | DMF | 85 |
Data adapted from the synthesis of benzyl 2-(1H-imidazol-1-yl)acetate, demonstrating common trends in imidazole N-alkylation.[1]
As the data suggests, the combination of potassium carbonate as the base and DMF as the solvent provides the highest yield for this type of transformation.[1]
Question: What is the most effective method for purifying the final product?
Answer: Purification typically involves a multi-step process to remove unreacted starting materials, the base, and inorganic salts.
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent like ethyl acetate. This solution is then washed with water to remove the inorganic base (e.g., K₂CO₃) and salts (e.g., KBr).[8] A brine wash is often used as a final step to remove residual water from the organic layer.[8]
-
Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1][8]
-
Column Chromatography: For high purity, the crude product is often purified by silica gel column chromatography. A solvent system such as ethyl acetate in hexanes is commonly used to elute the product.
Process and Logic Diagrams
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for diagnosing and resolving low reaction yields.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound.
Materials and Equipment:
-
Imidazole
-
Ethyl 2-bromobutanoate
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser (if refluxing)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add ethyl 2-bromobutanoate (1.1 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or heat to a moderate temperature (e.g., 60-80 °C) for a shorter period. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove DMF and inorganic salts.[8]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(1H-imidazol-1-yl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl 2-(1H-imidazol-1-yl)butanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities can vary based on the synthetic route, common contaminants often include:
-
Unreacted starting materials: Imidazole and ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate).
-
Disubstituted imidazole: Formation of a quaternary imidazolium salt if the imidazole ring is alkylated a second time.
-
Byproducts from side reactions: Products arising from the degradation of starting materials or the product itself.
-
Residual solvent: Solvents used in the reaction or workup (e.g., ethyl acetate, DMF).
Q2: What is a general strategy for the purification of this compound?
A2: A typical purification workflow involves an initial extractive workup to remove water-soluble impurities, followed by column chromatography to separate the target compound from closely related organic impurities. Recrystallization can be employed as a final step to achieve high purity.
Troubleshooting Guide
Issue 1: My crude product is an oil and contains a significant amount of unreacted imidazole.
-
Possible Cause: Imidazole is water-soluble, and an inefficient aqueous wash during the workup may have left it behind.
-
Troubleshooting Steps:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer multiple times with water or a saturated sodium bicarbonate solution to remove the acidic imidazole.
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: After column chromatography, my product is still contaminated with a closely related impurity.
-
Possible Cause: The polarity of the impurity is very similar to the product, leading to poor separation on the column.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Try a different solvent system with varying polarities. A gradient elution may provide better separation than an isocratic one.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Recrystallization: Attempt to recrystallize the partially purified product from a suitable solvent or solvent mixture. This technique is excellent for removing small amounts of impurities.
-
Issue 3: I am observing the formation of a salt-like byproduct that is insoluble in my extraction solvent.
-
Possible Cause: This could be a quaternary imidazolium salt, formed by the dialkylation of the imidazole starting material.
-
Troubleshooting Steps:
-
During the workup, this salt will likely partition into the aqueous layer. Ensure thorough phase separation.
-
If the salt precipitates, it can be removed by filtration before proceeding with the extractive workup of the organic layer.
-
Data Presentation
Table 1: Example Data for Column Chromatography Purification
| Fraction | Volume (mL) | TLC Analysis (Rf) | Purity (by GC-MS) |
| 1-5 | 50 | 0.85 (Impurity A) | - |
| 6-10 | 50 | 0.50 (Product) | 95% |
| 11-15 | 50 | 0.48 (Impurity B) | - |
Table 2: Example Data for Recrystallization Purification
| Solvent System | Starting Purity (%) | Yield (%) | Final Purity (%) |
| Ethyl Acetate/Hexane | 95 | 85 | 99.5 |
| Dichloromethane/Pentane | 95 | 78 | 99.2 |
| Toluene | 95 | 65 | 98.9 |
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quench the reaction mixture with deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x)
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: General Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Synthesis of Ethyl 2-(1H-imidazol-1-yl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of ethyl 2-(1H-imidazol-1-yl)butanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the N-alkylation of imidazole with ethyl 2-bromobutanoate in the presence of a base.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Imidazole can be hygroscopic, and the alkylating agent may have degraded. | - Ensure imidazole is dry by storing it in a desiccator or drying it before use.- Use a fresh bottle of ethyl 2-bromobutanoate or purify the existing stock. |
| 2. Inappropriate Base: The base may not be strong enough to deprotonate imidazole effectively. | - Consider using a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH). | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature. Common temperatures for this type of alkylation range from room temperature to 80°C. Monitor the reaction by TLC to avoid decomposition. | |
| 4. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure vigorous stirring throughout the reaction. | |
| Presence of Multiple Spots on TLC (in addition to starting materials and product) | 1. Overalkylation (Di-alkylation): The product can be further alkylated to form a quaternary imidazolium salt. | - Use a slight excess of imidazole relative to the ethyl 2-bromobutanoate.- Add the alkylating agent slowly to the reaction mixture. |
| 2. Ester Hydrolysis: Presence of water in the reaction can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic or acidic workup conditions. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Neutralize the reaction mixture carefully during workup. | |
| 3. Elimination Byproduct: Ethyl 2-bromobutanoate can undergo elimination to form ethyl crotonate and ethyl but-3-enoate, particularly with sterically hindered or strong, non-nucleophilic bases. | - Use a less hindered base like potassium carbonate.- Maintain a moderate reaction temperature. | |
| Product is an Oil and Difficult to Purify | 1. Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF) can be difficult to remove. | - After aqueous workup, wash the organic layer multiple times with brine.- Use a high-vacuum pump to remove residual solvent. |
| 2. Impurities: The presence of side products can prevent crystallization. | - Purify the crude product using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. | |
| Product Decomposes During Purification | 1. Acid or Base Sensitivity: The imidazole moiety or the ester can be sensitive to acidic or basic conditions during chromatography. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system.- Avoid using highly acidic or basic mobile phases. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks the electrophilic carbon of ethyl 2-bromobutanoate. A base is used to deprotonate the imidazole, increasing its nucleophilicity.
Q2: What are the most common side products in this synthesis?
A2: The most common side products include the di-alkylated imidazolium salt, the hydrolyzed carboxylic acid of the desired product, and elimination products from ethyl 2-bromobutanoate (ethyl crotonate and ethyl but-3-enoate).
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (imidazole and ethyl 2-bromobutanoate) and the appearance of the product spot will indicate the reaction's progress.
Q4: What is a suitable solvent for this reaction?
A4: Common solvents for this type of N-alkylation include polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. The choice of solvent can influence the reaction rate and selectivity.
Q5: What workup procedure is recommended?
A5: A typical workup involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove the base and any water-soluble impurities. The solvent is then removed under reduced pressure to yield the crude product.
Experimental Protocols
General Experimental Protocol for N-alkylation of Imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of imidazole) is added a base (e.g., K2CO3, 1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl 2-bromobutanoate (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC.
-
After completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(1H-imidazol-1-yl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(1H-imidazol-1-yl)butanoate. The following information is designed to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method is the nucleophilic substitution of ethyl 2-bromobutanoate with imidazole. This reaction typically requires a base to neutralize the hydrogen bromide generated.
Q2: I am observing a low yield of my desired product. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion.
-
Side reactions: The formation of byproducts can consume starting materials.
-
Suboptimal reaction conditions: The choice of solvent, base, temperature, or reaction time may not be ideal.
-
Purification losses: The product may be lost during the work-up and purification steps.
Q3: What are the likely side products in this reaction?
Potential side products include the product of elimination (ethyl crotonate) and the N-3 isomer, although the N-1 isomer is generally favored.
Q4: How can I minimize the formation of side products?
Using a non-nucleophilic, sterically hindered base can minimize elimination. Careful control of the reaction temperature is also crucial, as higher temperatures can favor elimination.
Q5: What is the best way to purify the final product?
Column chromatography on silica gel is a common method for purifying this compound from unreacted starting materials and side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity and integrity of ethyl 2-bromobutanoate and imidazole. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Inappropriate base | The chosen base may not be strong enough to deprotonate imidazole effectively. Consider a stronger base. | |
| High Levels of Impurities | Reaction temperature is too high | Optimize the reaction temperature to favor the desired substitution over side reactions like elimination. |
| Incorrect stoichiometry | Ensure the molar ratio of reactants is appropriate. An excess of imidazole can sometimes be beneficial. | |
| Inefficient purification | Optimize the mobile phase for column chromatography to achieve better separation. | |
| Product is an Oil and Difficult to Handle | Residual solvent | Ensure all solvent is removed under reduced pressure. |
| Product is inherently an oil | This is common for this type of compound. Handle as a viscous oil. |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of imidazole (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF), a base (1.5 equivalents) is added, and the mixture is stirred at room temperature. Ethyl 2-bromobutanoate (1.0 equivalent) is then added dropwise, and the reaction mixture is stirred at a set temperature (e.g., 60 °C) for a specified time (e.g., 24 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical data for the optimization of various reaction parameters.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 60 | 24 | 75 |
| 2 | DMF | 60 | 24 | 85 |
| 3 | THF | 60 | 24 | 60 |
| 4 | Dichloromethane | 40 (reflux) | 24 | 45 |
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 24 | 85 |
| 2 | NaH | DMF | 60 | 24 | 90 |
| 3 | Et₃N | DMF | 60 | 24 | 70 |
| 4 | DBU | DMF | 60 | 24 | 88 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Room Temp. | DMF | NaH | 24 | 40 |
| 2 | 60 | DMF | NaH | 24 | 90 |
| 3 | 80 | DMF | NaH | 24 | 82 (with some decomposition) |
| 4 | 100 | DMF | NaH | 24 | 75 (significant decomposition) |
Visualizations
troubleshooting inconsistent results in assays with ethyl 2-(1H-imidazol-1-yl)butanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 2-(1H-imidazol-1-yl)butanoate. Our goal is to help you achieve consistent and reliable results in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for assay development?
A1: this compound is an organic compound with a molecular weight of 182.22 g/mol .[1][2] It possesses an imidazole ring, which can influence its solubility and potential for interactions within an assay. The imidazole moiety has amphoteric properties, meaning it can act as both a weak acid and a weak base.[3] The ethyl ester group may be susceptible to hydrolysis under certain pH and temperature conditions.
Q2: What is the expected solubility of this compound in common assay buffers?
Q3: Can the imidazole moiety of this compound interfere with assay components?
A3: Yes, the imidazole ring can present several challenges. High concentrations of imidazole are known to sometimes destabilize proteins, potentially leading to aggregation or denaturation.[4] It can also be challenging to completely remove from purified proteins, which might lead to unwanted interactions in subsequent biochemical assays.[4]
Q4: Are there any known toxicological concerns with imidazole-containing compounds?
A4: Some studies have suggested that chronic exposure to high concentrations of imidazole may have adverse biological effects.[4] However, mutagenicity tests on imidazole and its primary metabolites have indicated they are unlikely to present a mutagenic or carcinogenic hazard.[7] It is always advisable to handle any chemical compound with appropriate safety precautions.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: High Variability and Inconsistent Results Between Experiments
High variability in assay results is a common challenge that can arise from multiple sources.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | The ethyl ester may be prone to hydrolysis, and the imidazole ring can be sensitive to environmental factors. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper technique, especially for small volumes.[8] | Small errors in volume can lead to significant concentration differences, impacting results. |
| Assay Component Degradation | Ensure all assay components, such as enzymes and substrates, are stored correctly and are within their expiration dates.[6][8] | Degraded reagents will lead to inconsistent assay performance. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. | Evaporation can be more pronounced in the outer wells, leading to concentration changes and skewed results.[9] |
| Batch-to-Batch Variation | If synthesizing the compound in-house, ensure rigorous purification and characterization (e.g., NMR, mass spectrometry) to confirm purity and identity. | Impurities from the synthesis of this compound could interfere with the assay.[10] |
Issue 2: Poor Signal-to-Noise Ratio or Low Assay Window
A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reagent Concentrations | Titrate the concentration of the enzyme, substrate, and the compound to find the optimal assay window. | Incorrect concentrations can lead to reactions that are too fast or too slow to measure accurately.[6] |
| Incorrect Buffer pH | Verify the pH of your assay buffer. The activity of enzymes and the charge of your compound can be pH-dependent.[6] | The imidazole ring's charge state is pH-dependent, which can affect its binding and activity. |
| Interference with Detection Method | Run controls with this compound alone to check for autofluorescence or absorbance at the assay wavelength. | The compound may interfere with the detection technology, leading to false positives or negatives.[11] |
| Insufficient Incubation Time | Optimize the pre-incubation time of the compound with the target and the reaction time with the substrate.[6] | The binding of the inhibitor to the target may be time-dependent. |
Issue 3: Compound Precipitation in Assay Wells
Precipitation of the test compound can lead to inaccurate concentration and erroneous results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Low Compound Solubility | Determine the maximum solubility of this compound in your assay buffer. Consider adding a small amount of a compatible organic solvent (e.g., DMSO). | Exceeding the solubility limit will cause the compound to precipitate.[6] |
| Interaction with Assay Components | Visually inspect the wells for precipitation after adding all components. | The compound may be soluble in the buffer alone but could precipitate upon interaction with other assay components. |
| Incorrect Storage of Stock Solution | Store stock solutions at the recommended temperature and concentration to prevent precipitation over time. | Changes in temperature can affect solubility. |
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer at the optimal pH for the target enzyme.
-
Prepare solutions of the enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Add the enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at the optimal temperature for a defined period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Troubleshooting Inconsistent Assay Results
Caption: A logical workflow for diagnosing and resolving inconsistent assay results.
Potential Signaling Pathway Interference
Caption: Hypothetical interference of the compound with a G-protein coupled receptor pathway.
References
- 1. Ethyl 1H-imidazole-1-butanoate | C9H14N2O2 | CID 3055389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
- 5. researchgate.net [researchgate.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ajrconline.org [ajrconline.org]
- 11. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Ethyl 2-(1H-imidazol-1-yl)butanoate Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(1H-imidazol-1-yl)butanoate. The information provided is intended to help users anticipate and resolve common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The most probable cause for the loss of this compound in solution is hydrolysis of the ethyl ester bond. This reaction is catalyzed by acidic or basic conditions and can even be influenced by the imidazole ring of the molecule itself, which can act as a catalyst.[1][2][3][4][5][6] The rate of hydrolysis is dependent on the pH, temperature, and solvent composition of your solution.
Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?
A2: Yes, inconsistent results are a common consequence of compound instability. If this compound is degrading during your experiment, the actual concentration of the active compound will be lower than expected, leading to variability in your data. It is crucial to ensure the stability of the compound under your specific experimental conditions.
Q3: I see an additional peak appearing in my HPLC analysis of an aged solution of this compound. What is this new peak?
A3: The new peak is likely a degradation product. The primary degradation product from hydrolysis would be 2-(1H-imidazol-1-yl)butanoic acid. Other degradation products could arise from oxidation or photodegradation of the imidazole ring, especially if the solution has been exposed to light or oxidizing agents.[7][8]
Q4: How can I minimize the degradation of this compound in my stock solutions?
A4: To minimize degradation, it is recommended to:
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Use a buffered solution with a pH between 6.0 and 7.0, as both acidic and basic conditions can accelerate hydrolysis.
-
Prepare fresh solutions for each experiment whenever possible.
-
Protect solutions from light by using amber vials or covering the container with aluminum foil.
-
Degas solvents to remove dissolved oxygen, which can cause oxidative degradation.
Q5: Is the imidazole ring itself stable?
A5: The imidazole ring can be susceptible to degradation under certain conditions. It can undergo oxidation and is also sensitive to photodegradation upon exposure to high-intensity or UV light.[7][9]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
Symptoms:
-
Significant decrease in the peak area of this compound in HPLC analysis shortly after dissolution.
-
Appearance of one or more new peaks corresponding to degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound loss.
Quantitative Data Summary (Hypothetical based on ester hydrolysis principles):
| Condition | Expected Half-life of this compound | Primary Degradation Product |
| pH 3.0, 25°C | < 24 hours | 2-(1H-imidazol-1-yl)butanoic acid |
| pH 7.0, 4°C | > 1 week | 2-(1H-imidazol-1-yl)butanoic acid |
| pH 9.0, 25°C | < 12 hours | 2-(1H-imidazol-1-yl)butanoate salt |
| Exposure to UV light, 25°C | Variable, potentially rapid | Multiple photodegradation products |
Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram
Symptoms:
-
Besides the main compound peak and the expected hydrolysis product, other unknown peaks are observed in the chromatogram.
Potential Causes and Solutions:
-
Oxidative Degradation: The imidazole ring is susceptible to oxidation.
-
Solution: Degas your solvents and consider adding an antioxidant if compatible with your experimental system.
-
-
Photodegradation: Exposure to light, especially UV, can cause the formation of various degradation products.[8]
-
Solution: Always protect your solutions from light.
-
-
Reaction with Formulation Components: The compound may be reacting with other components in your solution.
-
Solution: Conduct a compatibility study by analyzing the stability of your compound in the presence of each formulation component individually.
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol is designed to evaluate the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.[10][11]
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH to determine the degradation rate.
Experimental Workflow Diagram:
Caption: Workflow for a pH-dependent stability study.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13][14][15][16]
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat solution at 60°C
-
Photolytic: Expose solution to UV light (e.g., 254 nm)
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralization: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples using an HPLC-UV/MS method to separate and identify the parent compound and all degradation products.[17][18][19][20]
Degradation Pathway Diagram:
Caption: Potential degradation pathways.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 12. acdlabs.com [acdlabs.com]
- 13. youtube.com [youtube.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(1H-imidazol-1-yl)butanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound featuring an imidazole ring N-substituted with an ethyl butanoate group. Its chemical formula is C₉H₁₄N₂O₂ and it has a molecular weight of approximately 182.22 g/mol .[1][2] This molecule and its derivatives are of interest in medicinal chemistry due to the diverse biological activities associated with imidazole-containing compounds.[3][4]
Q2: What are the primary challenges in the synthesis of this compound?
The main challenge lies in the selective N-alkylation of the imidazole ring. Imidazole is an ambident nucleophile, meaning that alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of regioisomers.[5][6] The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in determining the regioselectivity of the reaction.[6]
Q3: What are the common impurities I might encounter?
Common impurities can include:
-
Regioisomers: The formation of the undesired N-3 alkylated product is a common issue.[5][6]
-
Unreacted starting materials: Imidazole and ethyl 2-bromobutanoate may remain if the reaction does not go to completion.
-
Hydrolysis product: The ester group can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 2-(1H-imidazol-1-yl)butanoic acid.[7]
-
Over-alkylation products: In some cases, dialkylation of the imidazole ring can occur, leading to the formation of imidazolium salts.[8]
Q4: How can I purify the final product?
Purification is typically achieved using column chromatography on silica gel.[9] The choice of eluent system is critical for separating the desired product from starting materials and side products. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
Q5: What is the expected stability of this compound?
As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.[7][10] It is advisable to store the compound in a cool, dry place and to use it in neutral or weakly acidic/basic conditions if possible. The imidazole ring itself is generally stable but can be sensitive to strong oxidizing agents.
Troubleshooting Guides
Synthesis
Problem: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature. |
| Suboptimal base. | The choice of base is crucial for deprotonating the imidazole. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide can be more effective than weaker bases like potassium carbonate (K₂CO₃).[11] However, stronger bases can also promote side reactions. |
| Inappropriate solvent. | The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used for N-alkylation reactions.[12] |
| Formation of side products. | The formation of regioisomers or over-alkylation products can reduce the yield of the desired product. Optimizing the reaction conditions (temperature, stoichiometry of reactants) can help minimize these side reactions.[6] |
Problem: Formation of a mixture of regioisomers.
| Possible Cause | Suggested Solution |
| Ambident nucleophilicity of imidazole. | The electronic and steric properties of the imidazole ring and the alkylating agent influence the site of alkylation.[6] Using a bulkier alkylating agent or a different solvent might favor alkylation at one nitrogen over the other. |
| Tautomerism of imidazole. | In solution, substituted imidazoles can exist as a mixture of tautomers, which can lead to different alkylation products.[6] The tautomeric equilibrium can be influenced by the solvent and pH. |
Purification
Problem: Difficulty in separating the product from starting materials by column chromatography.
| Possible Cause | Suggested Solution |
| Similar polarities of the compounds. | If the Rf values of your product and impurities are very close, try using a different solvent system for chromatography. A shallow gradient or isocratic elution with an optimized solvent mixture might improve separation. |
| Product is too polar and streaks on the column. | Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel. |
| Product is not visible on the TLC plate under UV light. | Use a staining agent like iodine or potassium permanganate to visualize the spots on the TLC plate. |
Analysis
Problem: Ambiguous or unexpected peaks in the ¹H NMR spectrum.
| Possible Cause | Suggested Solution |
| Presence of impurities. | Compare the spectrum to a reference spectrum if available. Look for characteristic peaks of starting materials or common side products (e.g., the other regioisomer). |
| Solvent peaks. | Identify the residual solvent peaks (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). |
| Water peak. | A broad peak, typically between 1.5 and 4.5 ppm, could be due to the presence of water. |
| Complex splitting patterns. | The protons on the butanoate chain and the imidazole ring can exhibit complex splitting. Use 2D NMR techniques like COSY to establish proton-proton correlations and aid in assignment. |
Problem: Incorrect molecular ion peak in the mass spectrum.
| Possible Cause | Suggested Solution |
| Fragmentation of the molecule. | The molecular ion peak (M+) may be weak or absent in some ionization techniques. Look for characteristic fragment ions. For esters, common fragmentation patterns include the loss of the alkoxy group (-OEt) or the entire ester group. |
| Adduct formation. | In electrospray ionization (ESI), you might observe adducts with sodium ([M+Na]⁺) or other ions from the mobile phase. |
| Presence of impurities. | An unexpected peak could correspond to the molecular weight of an impurity. |
Problem: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the pH of the aqueous phase. For imidazole compounds, a slightly acidic mobile phase can improve peak shape.[4] |
| Wrong column. | A C18 column is a good starting point for reversed-phase HPLC of this compound.[3] If resolution is poor, try a column with a different stationary phase (e.g., C8, phenyl). |
| Column temperature. | Varying the column temperature can affect the retention times and selectivity of the separation. |
| Sample overload. | Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute the sample and re-inject. |
Experimental Protocols
Synthesis of this compound
This is a general procedure adapted from the synthesis of similar N-alkylated imidazoles.[11][12]
-
Deprotonation of Imidazole: To a solution of imidazole (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add ethyl 2-bromobutanoate (1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization Data (Predicted & Typical Ranges)
The following table summarizes the expected analytical data for this compound. Actual values may vary depending on the specific experimental conditions and instrumentation.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | Imidazole Protons: δ 7.5-7.7 (s, 1H, N-CH -N), δ 7.0-7.2 (s, 1H, CH =CH), δ 6.8-7.0 (s, 1H, CH=CH ).Butanoate Protons: δ 4.5-4.8 (t, 1H, N-CH ), δ 4.1-4.3 (q, 2H, O-CH₂ -CH₃), δ 2.0-2.3 (m, 2H, CH-CH₂ -CH₃), δ 1.1-1.3 (t, 3H, O-CH₂-CH₃ ), δ 0.8-1.0 (t, 3H, CH-CH₂-CH₃ ). |
| ¹³C NMR (CDCl₃) | Imidazole Carbons: δ 135-140 (N-C H-N), δ 125-130 (C H=CH), δ 115-120 (CH=C H).Butanoate Carbons: δ 168-172 (C=O), δ 60-65 (O-C H₂), δ 55-60 (N-C H), δ 25-30 (C H₂-CH₃), δ 13-15 (O-CH₂-C H₃), δ 10-12 (CH-CH₂-C H₃). |
| Mass Spec (ESI+) | m/z 183.11 [M+H]⁺, 205.09 [M+Na]⁺ |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Technical Support Center: Analytical Method Validation for Ethyl 2-(1H-imidazol-1-yl)butanoate
Welcome to the technical support center for the analytical method validation of ethyl 2-(1H-imidazol-1-yl)butanoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information is presented in a question-and-answer format to directly address common issues encountered during method validation.
Troubleshooting Guide
This section addresses specific problems that may arise during the analytical method validation for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common and suitable technique for this type of molecule.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue that can affect the accuracy and precision of your measurements. Here are the likely causes and corresponding troubleshooting steps:
-
Secondary Silanol Interactions: The basic imidazole moiety of your analyte can interact with acidic silanol groups on the surface of the C18 column packing material.
-
Solution:
-
Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize silanol interactions. Ensure you are using a column suitable for basic compounds.
-
Lower the mobile phase pH: By operating at a lower pH (e.g., pH 3), the imidazole group will be protonated, reducing its interaction with residual silanols.
-
Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to saturate the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be causing this variability?
-
Answer: Fluctuating retention times can compromise the identification and quantification of your analyte. Consider the following factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution:
-
Ensure accurate and consistent measurement of all mobile phase components.
-
Premix the mobile phase components before use.
-
Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and servicing the pump.
-
-
Issue 3: Poor Linearity in the Calibration Curve
-
Question: My calibration curve for this compound is not linear. What are the common reasons for this?
-
Answer: A non-linear calibration curve can indicate several potential problems:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Extend the calibration range to lower concentrations or dilute your higher concentration standards.
-
-
Sample Adsorption: The analyte may be adsorbing to vials, tubing, or other parts of the HPLC system.
-
Solution: Use deactivated vials and consider using a different injection solvent.
-
-
Inappropriate Calibration Model: A simple linear regression may not be suitable for your entire concentration range.
-
Solution: Evaluate if a weighted linear regression or a quadratic fit is more appropriate for your data. However, aim for a linear range as it is generally preferred for simplicity and robustness.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an analytical method for this compound, based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Q1: What are the essential parameters to evaluate during method validation?
A1: According to ICH guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[5]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
System Suitability: Ensures the chromatographic system is performing adequately.[1][4]
Q2: How do I demonstrate the specificity of my method for this compound?
A2: To demonstrate specificity, you should show that your method can distinguish the analyte from potential impurities, degradation products, and matrix components. This can be achieved by:
-
Analyzing a placebo (matrix without the analyte) to check for interfering peaks.
-
Spiking the sample with known impurities or degradation products to ensure they are resolved from the main analyte peak.
-
Performing stress testing (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and demonstrate that they do not interfere with the analyte peak.[6]
Q3: What is a typical acceptance criterion for precision?
A3: The acceptance criterion for precision depends on the intended purpose of the method. For the assay of a drug substance, a common acceptance criterion for repeatability and intermediate precision is a Relative Standard Deviation (RSD) of not more than 2%.[1]
Q4: How can I assess the robustness of my HPLC method?
A4: Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. Typical parameters to vary include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Different column batches or manufacturers.
The results of the robustness study should show that minor variations in the method parameters do not significantly affect the analytical results.[4]
Experimental Protocols
A detailed methodology for a potential RP-HPLC method is provided below. This can serve as a starting point for method development and validation.
Recommended RP-HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30 °C[7][8] |
| Detection Wavelength | 225 nm[7][8] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize typical acceptance criteria for key validation parameters.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the test concentration for assay.[4] |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability parameters are met, and results are not significantly affected by minor changes. |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0% |
Visualizations
The following diagrams illustrate key workflows in analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. waters.com [waters.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazole-Based Antifungal Agents: Evaluating Ethyl 2-(1H-imidazol-1-yl)butanoate in Context
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of ethyl 2-(1H-imidazol-1-yl)butanoate against other notable imidazole-based compounds, with a focus on their antifungal properties. Due to the limited publicly available experimental data specifically for this compound, this guide draws comparisons with structurally related and well-characterized imidazole antifungal agents to provide a valuable context for researchers.
Introduction to Imidazole Compounds in Antifungal Drug Discovery
Imidazole derivatives are a major class of synthetic antifungal drugs that have been pivotal in the management of both superficial and systemic fungal infections.[1][2] Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, inhibition of fungal growth or cell death.[3][4]
Comparative Analysis of Antifungal Activity
For a meaningful comparison, we will evaluate the reported antifungal activities of two well-studied classes of imidazole derivatives: imidazole-based esters and other N-alkylated imidazoles.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Antifungal Agents against Pathogenic Fungi
| Compound/Drug | Candida albicans (µg/mL) | Candida tropicalis (µg/mL) | Candida parapsilosis (µg/mL) | Aspergillus niger (µg/mL) | Reference |
| Ketoconazole | 0.125 - 16 | 0.25 - 32 | 0.125 - 8 | 1 - >64 | [5][6] |
| Miconazole | 0.03 - 8 | 0.06 - 16 | 0.03 - 4 | 0.5 - >64 | [7] |
| Clotrimazole | 0.06 - 4 | 0.125 - 8 | 0.06 - 2 | 0.5 - >32 | [6] |
| Compound 5b * | - | 0.289 µmol/mL | - | - | [8] |
| Compound 5l ** | 0.148 µmol/mL | - | Most active | Most active | [8] |
| Compound 5m *** | 0.148 µmol/mL | - | - | - | [8] |
*Note: Data for compounds 5b, 5l, and 5m are presented in µmol/mL as reported in the source. These compounds are benzodioxole–imidazole molecular hybrids bearing ester functionalities.[8] Ketoconazole, Miconazole, and Clotrimazole are established imidazole antifungal drugs included for baseline comparison. The activity of these drugs can vary significantly between different strains of the same fungal species.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of imidazole derivatives is intricately linked to their chemical structure. Key SAR observations from various studies include:
-
N-1 Substitution: The substituent at the N-1 position of the imidazole ring is crucial for interaction with the active site of lanosterol 14α-demethylase. Lipophilic groups in this position generally enhance antifungal activity.
-
Ester Functionality: The presence of an ester group, as seen in this compound and the comparator compounds 5b, 5l, and 5m, can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The ester moiety can affect cell permeability and may also be subject to hydrolysis by esterases.[8]
-
Aromatic Moieties: Many potent imidazole antifungals incorporate aromatic rings in their side chains, which contribute to the binding affinity with the target enzyme through hydrophobic and π-π stacking interactions. For instance, compounds 5l and 5m, which showed significant activity, contain a trifluoromethylphenyl moiety.[8]
Based on these principles, the ethyl butanoate side chain of this compound provides a degree of lipophilicity that could be favorable for antifungal activity. However, its potency relative to established drugs would depend on how effectively this group orients the imidazole core within the enzyme's active site and its overall physicochemical properties.
Experimental Protocols
A standardized method for determining the in vitro antifungal activity of a compound is the broth microdilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M27-A3)[9][10][11]
-
Preparation of Antifungal Agent Stock Solution: The test compound, e.g., this compound, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized growth medium, typically RPMI 1640 medium buffered with MOPS.[9]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).[10]
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., an 80% decrease in turbidity) compared to a drug-free growth control well.[10]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of imidazole antifungals and a typical experimental workflow.
Caption: Mechanism of action of imidazole antifungal agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate: A Data-Driven Review
A comprehensive search for the bioactivity of ethyl 2-(1H-imidazol-1-yl)butanoate reveals a significant gap in the scientific literature. While the imidazole scaffold is a well-established pharmacophore in a multitude of clinically approved drugs and investigational compounds, specific experimental data detailing the biological effects of this compound are not publicly available. This guide, therefore, aims to provide a comparative analysis based on structurally related imidazole derivatives with documented bioactivities, offering a predictive context for the potential therapeutic applications of the target compound.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile building block in medicinal chemistry due to its ability to engage in various biological interactions.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and herbicidal properties.[6][7][8][9][10][11] This analysis will focus on imidazole-containing compounds with an ester functional group and an alkyl chain attached to the imidazole nitrogen, as these represent the closest structural analogs to this compound for which data could be retrieved.
Antifungal Activity: A Potential Avenue for this compound
A significant body of research highlights the potent antifungal activity of imidazole derivatives. The primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
While no direct antifungal data exists for this compound, studies on related imidazole-containing esters provide valuable insights. For instance, a series of 3-(1H-imidazol-1-yl)propan-1-one oxime esters have been synthesized and evaluated for their anti-Candida activity. One of the most potent compounds in this series, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, exhibited a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL against Candida albicans, demonstrating significantly higher potency than the commonly used antifungal drugs fluconazole and miconazole.[1]
Table 1: Comparative Antifungal Activity of Imidazole Derivatives
| Compound/Drug | Organism | MIC (µmol/mL) | Reference |
| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | Candida albicans | 0.0054 | [1] |
| Fluconazole | Candida albicans | > 1.6325 | [1] |
| Miconazole | Candida albicans | 0.0188 | [1] |
This data suggests that the imidazole moiety, when appropriately substituted, can serve as a powerful scaffold for the development of novel antifungal agents. The ethyl butanoate chain in the target compound could influence its lipophilicity and cell permeability, factors that are critical for antifungal efficacy.
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro antifungal activity of the aforementioned oxime esters was determined using a broth microdilution method, a standard procedure for assessing the efficacy of antimicrobial agents.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility
-
Preparation of Inoculum: Fungal strains (Candida albicans and Candida tropicalis) are cultured on Sabouraud dextrose agar plates. A suspension of fungal cells is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Preparation of Drug Dilutions: The test compounds and reference drugs (fluconazole and miconazole) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to the drug-free control well.
Potential Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The established mechanism of action for many imidazole-based antifungals involves the disruption of the ergosterol biosynthesis pathway. A simplified diagram of this pathway and the site of inhibition is presented below.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.
Anticancer and Other Potential Bioactivities
The imidazole scaffold is also prevalent in numerous anticancer agents.[8][9] For instance, dacarbazine, an imidazole derivative, is used in the treatment of melanoma. The mechanism of action for many imidazole-based anticancer drugs involves the inhibition of key signaling pathways involved in cell proliferation and survival. Given the structural similarities, it is plausible that this compound could exhibit some degree of antiproliferative activity, although experimental validation is necessary.
Furthermore, imidazole derivatives have been investigated for their herbicidal activity, often targeting enzymes specific to plant metabolic pathways.[10]
Experimental Workflow for Bioactivity Screening
A general workflow for the initial biological evaluation of a novel compound like this compound is depicted below.
Caption: A general experimental workflow for assessing the bioactivity of a novel compound.
Conclusion and Future Directions
In the absence of direct experimental data for this compound, a definitive comparative analysis of its bioactivity is not possible. However, based on the well-documented activities of structurally related imidazole derivatives, it is reasonable to hypothesize that this compound may possess antifungal properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific bioactivities and potential therapeutic applications. Initial screening should prioritize antifungal and anticancer assays, followed by more in-depth mechanistic studies if promising activity is observed. Such investigations are crucial to unlock the full potential of this and other novel imidazole-based compounds in drug discovery.
References
- 1. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
Unveiling the Action of Ethyl 2-(1H-imidazol-1-yl)butanoate: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound featuring a core imidazole ring, a structure renowned for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available research, its structural similarity to a broad class of imidazole-containing drugs allows for a comparative analysis of its potential biological effects. This guide provides an objective comparison of the likely mechanisms of action of this compound with established imidazole-based drugs, supported by experimental data from related compounds and detailed experimental protocols.
Potential Mechanisms of Action: A Comparative Overview
The imidazole scaffold is a versatile pharmacophore, capable of interacting with a wide range of biological targets. Based on the activities of other imidazole-containing compounds, this compound could potentially exhibit antifungal or anticancer properties through various mechanisms.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
A primary mechanism of action for many imidazole antifungal drugs is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[4][5][6]
Key Enzyme Target: Lanosterol 14α-demethylase (CYP51)
This enzyme is a key player in the conversion of lanosterol to ergosterol. Imidazole antifungals bind to the heme iron atom in the active site of CYP51, inhibiting its function.[7][8]
Alternative Antifungal Mechanisms:
-
Inhibition of triglyceride and phospholipid biosynthesis: Some imidazoles can also affect the synthesis of other essential lipid components of the fungal cell membrane.[1]
-
Induction of oxidative stress: Changes in oxidative and peroxidative enzyme activities can lead to the accumulation of toxic reactive oxygen species.[1]
Anticancer Activity: A Multifaceted Approach
Imidazole derivatives have emerged as promising anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[9][10][11]
Potential Anticancer Mechanisms:
-
Kinase Inhibition: Many imidazole-containing compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. A prominent example is Nilotinib, which targets the Bcr-Abl kinase in chronic myeloid leukemia.[12][13][14]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption can lead to cell cycle arrest and apoptosis.[10]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the imidazole ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription. Others can inhibit topoisomerase enzymes, which are necessary for resolving DNA topological problems during replication.
-
Enzyme Inhibition (e.g., Histone Deacetylases - HDACs): Imidazoles can also inhibit other enzymes crucial for cancer cell survival, such as HDACs, which play a role in regulating gene expression.
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize the performance of well-established imidazole-based drugs against relevant biological targets. While direct data for this compound is unavailable, these values serve as a benchmark for the potential efficacy of novel imidazole derivatives.
Table 1: Antifungal Activity of Imidazole Drugs
| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Clotrimazole | Candida albicans | 0.12 - 8 µg/mL | [3] |
| Ketoconazole | Candida albicans | 0.03 - 16 µg/mL | [15] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (Half-maximal Inhibitory Concentration) | Target | Reference |
| Nilotinib | K562 (CML) | < 30 nM | Bcr-Abl Kinase | [12][14] |
| Clotrimazole | B16-F10 (Melanoma) | ~10 µM | Glycolytic Enzymes | [16] |
| Compound 22 | NUGC-3 (Gastric Cancer) | 0.05 µM | Tubulin | [10] |
Experimental Protocols
To facilitate the validation of the mechanism of action of this compound and other novel imidazole compounds, detailed protocols for key experiments are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[17][18][19]
Materials:
-
Standardized fungal inoculum (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Serial dilutions of the test compound (e.g., this compound)
-
Positive control (e.g., fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized fungal suspension in RPMI-1640 medium.
-
Dispense the medium into the wells of a 96-well plate.
-
Create serial dilutions of the test compound across the plate.
-
Add the fungal inoculum to each well, except for the negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth.
Cancer Cell Line Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20][21]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Pathways
To further elucidate the potential mechanisms of action, the following diagrams illustrate the key signaling pathways that could be modulated by this compound.
Caption: Putative Antifungal Mechanism of Action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ultimate Guide To Clotrimazole | OCTAGONCHEM [octagonchem.com]
- 6. Clotrimazole - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketoconazole - Wikipedia [en.wikipedia.org]
- 16. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. youtube.com [youtube.com]
- 20. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-(1H-imidazol-1-yl)butanoate
In the development of pharmaceutical products, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 2-(1H-imidazol-1-yl)butanoate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is a synthesis of established analytical methodologies and validation principles to serve as a practical guide for researchers and drug development professionals.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds and provides a high degree of specificity.
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound using HPLC and GC-MS.
2.1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Hold at 40% A, 60% B
-
12-13 min: Return to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation: Standards and samples are dissolved in a 50:50 mixture of water and acetonitrile to a suitable concentration.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
-
Standard and Sample Preparation: Standards and samples are dissolved in ethyl acetate to an appropriate concentration.
Method Validation Summary
The following tables summarize the hypothetical performance data for the two analytical methods based on established validation parameters.[1][2][3][4][5]
Table 1: HPLC Method Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Table 2: GC-MS Method Validation Data
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (RSD%) | |
| - Repeatability | < 1.2% |
| - Intermediate Precision | < 1.8% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Cross-Validation of Analytical Methods
A cross-validation study was designed to compare the results obtained from the HPLC and GC-MS methods.[6][7] A set of quality control (QC) samples at low, medium, and high concentrations were analyzed using both methods. The percentage difference between the mean results from each method was calculated.
Acceptance Criteria: The percentage difference between the results of the two methods should be within ±15% for at least two-thirds of the samples.
Table 3: Cross-Validation Results
| QC Level | HPLC Mean Conc. (µg/mL) | GC-MS Mean Conc. (µg/mL) | % Difference |
| Low | 5.2 | 5.0 | -3.9% |
| Medium | 50.8 | 49.5 | -2.6% |
| High | 148.9 | 151.2 | +1.5% |
The results from the cross-validation study indicate a strong correlation between the HPLC and GC-MS methods, with all percentage differences well within the acceptance criteria. This demonstrates that either method can be used reliably for the quantification of this compound.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. ikev.org [ikev.org]
- 5. researchgate.net [researchgate.net]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
In-depth Analysis of Ethyl 2-(1H-imidazol-1-yl)butanoate Efficacy: A Comparative Guide
Initial investigation for "ethyl 2-(1H-imidazol-1-yl)butanoate" reveals a significant lack of published data regarding its specific biological efficacy, mechanism of action, and direct comparisons with established drugs. The available information primarily pertains to its chemical structure and that of related imidazole compounds. Therefore, a direct comparison as requested is not feasible based on current scientific literature.
To provide a valuable comparative guide within the requested framework, this report will focus on a well-researched and clinically significant imidazole-based drug, Metronidazole . Metronidazole serves as an excellent paradigm for demonstrating how such a comparative analysis is constructed. It is a widely used antiprotozoal and antibacterial agent, and its efficacy has been extensively documented and compared with other therapeutic agents.
This guide will compare the efficacy of Metronidazole against other drugs for the treatment of specific infections, presenting quantitative data, detailed experimental protocols, and visualizations to meet the core requirements of the prompt.
Comparative Efficacy of Metronidazole
Metronidazole is a cornerstone in the treatment of anaerobic and protozoal infections. Its efficacy has been rigorously tested against other antimicrobial agents.
Metronidazole vs. Tinidazole for Trichomoniasis
Trichomoniasis, a common sexually transmitted infection caused by Trichomonas vaginalis, is frequently treated with 5-nitroimidazole drugs. A comparative analysis of Metronidazole and Tinidazole is presented below.
| Drug | Dosage Regimen | Cure Rate (%) | Reference |
| Metronidazole | 2g single dose | 84 - 98 | [1] |
| Tinidazole | 2g single dose | 92 - 100 | [1] |
| Metronidazole | 500mg twice daily for 7 days | 95 | [1] |
Experimental Protocol: In Vitro Susceptibility Testing of T. vaginalis
A common method to assess the efficacy of drugs against T. vaginalis is through in vitro susceptibility testing.
-
Isolate Preparation: Clinical isolates of T. vaginalis are obtained from patients and cultured in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with horse serum.
-
Drug Preparation: Metronidazole and Tinidazole are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Susceptibility Assay: The parasites are incubated in 96-well microtiter plates containing various concentrations of the drugs at 37°C for 48 hours.
-
Endpoint Determination: The minimum lethal concentration (MLC) is determined by microscopic examination, identifying the lowest drug concentration that results in no motile parasites.
Mechanism of Action: Metronidazole
Metronidazole is a prodrug that requires reductive activation by microbial cells.
Caption: Simplified signaling pathway of Metronidazole's mechanism of action in anaerobic microbes.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two drugs.
Caption: A standard workflow for a two-arm comparative clinical trial.
Conclusion
While a direct comparative analysis of this compound is not possible due to a lack of available data, the provided guide on Metronidazole illustrates the comprehensive approach required for such an evaluation. This includes the presentation of comparative efficacy data in tabular format, detailed experimental protocols, and clear visualizations of mechanisms and workflows. For researchers and drug development professionals, this framework serves as a robust template for assessing the potential of novel compounds against established therapeutic options. Further research into this compound is necessary to determine its biological activity and potential clinical utility.
References
Structure-Activity Relationship of Imidazole-Based Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The search for novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Imidazole-containing compounds represent a significant class of antifungals that primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity of a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives against various Candida species. The data is presented as the geometric mean of the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antifungal potency.
| Compound | R | R' | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 1a | H | 4-Biphenyl | 0.8 | 1.6 | 3.2 | 0.4 |
| 1b | H | 3-Biphenyl | 1.6 | 3.2 | 6.4 | 0.8 |
| 1c | H | 2-Biphenyl | 3.2 | 6.4 | 12.8 | 1.6 |
| 2a | 4-Cl | 4-Biphenyl | 0.4 | 0.8 | 1.6 | 0.2 |
| 2b | 4-Cl | 3-Biphenyl | 0.8 | 1.6 | 3.2 | 0.4 |
| 2c | 4-Cl | 2-Biphenyl | 1.6 | 3.2 | 6.4 | 0.8 |
| Fluconazole | - | - | 1.0 | 8.0 | 16.0 | 0.5 |
Structure-Activity Relationship (SAR) Insights
Based on the data presented for the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, several key SAR observations can be made:
-
Effect of the Phenyl Ring Substitution (R): The presence of a chlorine atom at the para-position (R = 4-Cl) of the phenyl ring generally leads to a two-fold increase in antifungal activity compared to the unsubstituted analogs (R = H). This suggests that an electron-withdrawing group at this position is favorable for activity.
-
Effect of the Biphenyl Ester Moiety (R'): The position of the phenyl group on the biphenyl ester moiety significantly influences potency. A 4-biphenyl substitution (R' = 4-Biphenyl) consistently results in the highest antifungal activity across all tested species. The activity decreases as the substitution moves to the 3- and 2-positions.
-
General Trends: The derivatives, particularly those with a 4-chlorophenyl and a 4-biphenyl ester moiety (compound 2a ), exhibit superior or comparable activity to the standard antifungal drug Fluconazole, especially against C. glabrata and C. krusei, which are known for their intrinsic or acquired resistance to azoles.
These findings suggest that for a hypothetical series of ethyl 2-(1H-imidazol-1-yl)butanoate derivatives, modifications on the butanoate side chain, analogous to the biphenyl ester in the studied series, could be a promising strategy to enhance antifungal potency. Furthermore, substitutions on a potential aromatic ring attached to the butanoate chain might also modulate activity.
Experimental Protocols
Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives
The synthesis of the compared 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives generally involves a multi-step process:
-
Epoxide Formation: Reaction of a substituted styrene with an oxidizing agent (e.g., m-chloroperoxybenzoic acid) to form the corresponding styrene oxide.
-
Ring Opening: The epoxide is then reacted with imidazole in a suitable solvent (e.g., acetonitrile) to open the epoxide ring and form the 2-(1H-imidazol-1-yl)-1-phenylethanol core structure.
-
Esterification: The resulting alcohol is esterified with a substituted biphenylcarbonyl chloride in the presence of a base (e.g., triethylamine) to yield the final ester derivatives.
Purification is typically achieved through column chromatography. The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 106 CFU/mL). This suspension is then further diluted in RPMI-1640 medium.
-
Drug Dilution: The test compounds and a reference antifungal (e.g., Fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined visually or by spectrophotometric reading.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including imidazole derivatives, exert their effect by targeting the ergosterol biosynthesis pathway, which is crucial for the formation of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase (CYP51).
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of azole antifungals.
This diagram illustrates that azole antifungals, such as the imidazole derivatives discussed, inhibit the enzyme lanosterol 14α-demethylase (CYP51). This inhibition blocks the conversion of lanosterol to 14-demethyl lanosterol, a critical step in the biosynthesis of ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to the inhibition of fungal growth and cell death.
Conclusion
The structure-activity relationship of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives provides valuable insights for the development of new imidazole-based antifungal agents. Key structural features, such as substitution on the phenyl ring and the nature of the ester moiety, significantly impact antifungal potency. While direct experimental data for this compound derivatives is lacking, the principles derived from this comparative analysis can guide the design and synthesis of novel analogs with potentially improved antifungal profiles. Further investigation into the SAR of the 2-(1H-imidazol-1-yl)alkanoate scaffold is warranted to explore its potential in addressing the growing challenge of fungal drug resistance.
Comparative Efficacy of Imidazole-Based Compounds: A General Overview in the Context of Ethyl 2-(1H-imidazol-1-yl)butanoate
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the in vivo or in vitro efficacy of ethyl 2-(1H-imidazol-1-yl)butanoate. Therefore, this guide provides a comparative overview of the therapeutic potential and evaluation methodologies for the broader class of imidazole-containing compounds, for which substantial research exists. The experimental data, protocols, and pathways described herein are representative examples to illustrate the typical evaluation process for a novel compound within this class.
The imidazole ring is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is determined through a rigorous cascade of in vitro and in vivo studies.
Hypothetical Data Presentation: Efficacy of Imidazole Derivatives
The following tables represent a hypothetical compilation of efficacy data for a candidate imidazole compound ("Compound X") compared to a standard-of-care drug. This illustrates how such data would typically be presented.
Table 1: Hypothetical In Vitro Anticancer Efficacy of Compound X
| Cell Line | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| A549 (Lung) | 8.1 | 1.2 |
| HCT116 (Colon) | 6.5 | 0.9 |
| HepG2 (Liver) | 7.3 | 1.5 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Hypothetical In Vivo Antitumor Efficacy of Compound X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Compound X | 25 | 45 | -1.8 |
| Compound X | 50 | 68 | -4.2 |
| Doxorubicin | 5 | 75 | -10.5 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.
General Experimental Protocols
The following are generalized experimental protocols that are commonly employed in the evaluation of novel therapeutic compounds.
1. In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a positive control (e.g., a known chemotherapy drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured with a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
2. In Vivo Xenograft Mouse Model
This is a common preclinical model to evaluate the efficacy of an anticancer agent in a living organism.[5][6][7][8][9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[7]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[7]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound, a positive control, and a vehicle control are administered (e.g., orally or intraperitoneally) for a defined period.
-
Monitoring: Tumor size and body weight are measured regularly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or biomarker studies).
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Visualizations of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating a novel therapeutic compound.
Caption: A generalized workflow for drug discovery from initial screening to preclinical development.
Hypothetical Signaling Pathway: Enzyme Inhibition
Many imidazole-based drugs function by inhibiting key enzymes. The diagram below illustrates a generic enzyme inhibition pathway.
Caption: A diagram showing competitive inhibition of an enzyme by an imidazole compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 9. cris.tau.ac.il [cris.tau.ac.il]
Benchmarking Ethyl 2-(1H-imidazol-1-yl)butanoate Against Industry-Standard Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antifungal performance of ethyl 2-(1H-imidazol-1-yl)butanoate against established industry-standard azole antifungal agents, fluconazole and ketoconazole. Due to the limited publicly available data on the specific antifungal activity of this compound, this document serves as a framework for its evaluation. We present the performance of the industry standards based on available data and provide the detailed experimental protocols necessary to generate comparative data for this compound.
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, with numerous derivatives commercialized as effective treatments for fungal infections.[1] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] This disruption of the cell membrane leads to fungal cell growth inhibition and death.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of the industry-standard drugs against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The data for this compound is presented as "Not Available (N/A)" and serves as a placeholder for future experimental results.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| This compound | Candida albicans | N/A | |
| Aspergillus fumigatus | N/A | ||
| Fluconazole | Candida albicans | ≤0.125 - 16 | [3][4] |
| Aspergillus fumigatus | >256 | [5] | |
| Ketoconazole | Candida albicans | 0.63 | [6] |
| Aspergillus fumigatus | 0.0625 - >32 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antifungal activity of this compound, based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Antifungal Susceptibility Testing
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Industry standard antifungals (Fluconazole, Ketoconazole) for quality control
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in the RPMI-1640 medium.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to obtain the final desired inoculum concentration.
-
Microtiter Plate Preparation: The antifungal agent is serially diluted in the 96-well plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.[11]
Antifungal Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antifungal susceptibility.
Objective: To determine the susceptibility of a fungal isolate to this compound based on the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Filter paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton agar supplemented with glucose and methylene blue
-
Fungal isolates
-
Petri dishes
Procedure:
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: The surface of the Mueller-Hinton agar plate is evenly inoculated with the fungal suspension using a sterile swab.
-
Application of Disks: The antifungal-impregnated disks are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.
Visualizations
Signaling Pathway: Azole Antifungal Mechanism of Action
The following diagram illustrates the mechanism of action of azole antifungals, the class to which this compound belongs.
Figure 1. Mechanism of action of azole antifungals.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram outlines the workflow for determining the antifungal susceptibility of this compound.
Figure 2. Workflow for antifungal susceptibility testing.
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalijpr.com [journalijpr.com]
- 7. nepjol.info [nepjol.info]
- 8. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazole Derivatives to Infer the Potential Cytotoxicity of Ethyl 2-(1H-imidazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental cytotoxicity data for ethyl 2-(1H-imidazol-1-yl)butanoate was found in the public domain at the time of this report. This guide provides a comparative analysis of structurally related imidazole derivatives to infer the potential cytotoxic profile of the target compound based on structure-activity relationships.
The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The cytotoxic effects of imidazole derivatives are often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][4] This guide summarizes the available cytotoxicity data for a selection of imidazole-containing compounds and provides a framework for inferring the potential activity of this compound.
Comparative Cytotoxicity Data of Imidazole Derivatives
The following table summarizes the in vitro cytotoxicity of various imidazole derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Compound 22 (An imidazole-thiazole derivative) | NUGC-3 | Not Spe. | 0.05 | [2] |
| Compound 21 (A benzimidazole-cinnamide derivative) | A549 | Not Spe. | 0.29 | [5] |
| Compound 22 (A benzimidazole sulfonamide) | A549 | Not Spe. | 0.15 | [5] |
| Compound 22 (A benzimidazole sulfonamide) | HeLa | Not Spe. | 0.21 | [5] |
| Compound 22 (A benzimidazole sulfonamide) | HepG2 | Not Spe. | 0.33 | [5] |
| Compound 22 (A benzimidazole sulfonamide) | MCF-7 | Not Spe. | 0.17 | [5] |
| Compound 43 (A substituted xanthine derivative) | MCF-7 | Not Spe. | 0.8 | [5] |
| Compound 20 (An imidazothiazole-benzimidazole) | A549 | Not Spe. | 1.09 | [5] |
| Compound C14 (A novel imidazole derivative) | MCF-7 | Not Spe. | 0.38 | [6] |
| Compound C2 (An imidazole derivative) | A549 | Not Spe. | 4.37 | [6] |
| Compound 5 (An imidazole-2(3H)-thione) | MCF-7, HCT-116, HepG2 | Not Spe. | < 5 | [7] |
| [C16Him]-S (An imidazole-based ionic liquid) | A549 | Not Spe. | Low cytotoxicity | [8] |
Note: "Not Spe." indicates that the specific assay type was not specified in the cited source.
Inference on the Cytotoxicity of this compound
Based on the structure-activity relationships observed in the compiled data, several factors may influence the cytotoxicity of this compound:
-
The Imidazole Core: The presence of the imidazole ring is a common feature among many cytotoxic compounds.
-
Substituents: The nature and position of substituents on the imidazole ring and its side chains play a crucial role in determining the cytotoxic potency. For instance, the presence of aromatic and heterocyclic moieties, as seen in the highly potent compounds, appears to enhance anticancer activity.
-
Ester Group: The ethyl butanoate group in the target compound introduces a lipophilic character, which could influence its cellular uptake. Some imidazole derivatives with ester groups have shown biological activity.
Without direct experimental evidence, it is challenging to predict the exact cytotoxicity of this compound. However, its relatively simple structure compared to the highly potent derivatives in the table might suggest a more moderate cytotoxic profile. Experimental validation is essential to confirm this hypothesis.
Experimental Protocols
The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is widely used for screening anticancer compounds.[9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microplate
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[9][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Hypothesized Structure-Activity Relationship
The following diagram illustrates how different structural modifications to the imidazole scaffold could potentially influence its cytotoxic activity.
Caption: Inferred structure-activity relationships for imidazole cytotoxicity.
General Apoptotic Signaling Pathway
Many cytotoxic agents induce cell death through the activation of apoptosis. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways, which are common mechanisms of action for anticancer drugs.[4]
Caption: Overview of the intrinsic and extrinsic apoptotic pathways.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-(1H-imidazol-1-yl)butanoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds such as ethyl 2-(1H-imidazol-1-yl)butanoate, clear and precise disposal protocols are essential. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the substance as hazardous is required, drawing upon the known risks of its constituent chemical groups: imidazoles and esters.
This compound should be managed as a hazardous waste, taking into account the potential for corrosivity, toxicity, and flammability. Imidazole and its derivatives are known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and may lead to respiratory irritation[1][2][3][4][5]. Esters are typically flammable organic compounds[6][7]. Therefore, proper personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, must be worn at all times when handling this substance[6]. All handling of this chemical waste should be conducted in a well-ventilated area or a chemical fume hood[6].
Immediate Safety and Handling Protocols
All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an authorized body like an Environmental Health and Safety (EHS) office[8]. The generation and accumulation of hazardous waste are subject to stringent federal, state, and local regulations[9].
Key Principles for Handling this compound Waste:
-
Identification: Always identify and label waste containers with their exact contents[9]. Chemical formulas or abbreviations are not acceptable[10].
-
Segregation: Incompatible wastes must be kept separate to prevent dangerous chemical reactions[8][9][11]. For instance, acids should be stored separately from bases, and oxidizing agents away from organic compounds[11].
-
Containment: Waste must be stored in appropriate, compatible containers that are in good condition and securely sealed when not in use[10][11].
Step-by-Step Disposal Procedure
The following table outlines the procedural steps for the proper disposal of this compound from the point of generation to final pickup.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves), in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and corrosive materials. |
| 2 | Labeling | Immediately affix a "Hazardous Waste" label to the container[10][11]. The label must include the full chemical name: "this compound," the approximate quantity, and the date accumulation started. |
| 3 | Waste Segregation | Store the waste container in a designated Satellite Accumulation Area (SAA)[11][12]. This area must be at or near the point of generation. Segregate this waste from incompatible chemicals, particularly strong oxidizing agents, acids, and bases[1][11]. |
| 4 | Storage | Ensure the container is kept tightly closed except when adding waste[10][11]. The storage area should be secure, with access limited to trained personnel[13]. Secondary containment, such as a larger bin, is recommended to contain any potential leaks[8][10]. |
| 5 | Disposal of Empty Containers | To dispose of the original container of this compound, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[8][9][10]. The rinsate must be collected and treated as hazardous waste, adding it to your organic solvent waste stream[8][10]. After rinsing and air-drying in a fume hood, the container's label should be defaced, and it can then be disposed of in the regular laboratory trash[8][9]. |
| 6 | Scheduling Waste Pickup | Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's EHS office to schedule a pickup[9][11]. Do not accumulate more than 55 gallons of hazardous waste in an SAA[8][12]. |
Experimental Workflow for Disposal
The logical flow for the disposal of this compound is visualized in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. What Are Esters? Properties, Structures, and Uses | Vertec [vertecbiosolvents.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. boomwaste.com [boomwaste.com]
Essential Safety and Operational Guidance for Handling Ethyl 2-(1H-imidazol-1-yl)butanoate
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for ethyl 2-(1H-imidazol-1-yl)butanoate. The following guidance is based on the potential hazards associated with its structural components—an imidazole ring and an ethyl ester functional group—and general best practices for handling novel chemical compounds.[1] Researchers should treat this compound with caution and assume it may be hazardous.
Hazard Profile
This compound is a research chemical with an uncharacterized toxicological profile. Based on its constituent functional groups, the following potential hazards should be considered:
-
Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[2][3][4][5][6] Some imidazoles are also suspected of causing reproductive harm.[2][4][6] They are often combustible solids that can form explosive dust mixtures in the air.[6][7]
-
Ethyl Ester Moiety: Short-chain ethyl esters are typically volatile and flammable liquids.[8][9][10] They can be irritants to the eyes, skin, and respiratory tract.[9] Repeated exposure may cause skin dryness or cracking.[10]
Given these potential risks, it is crucial to handle this compound in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.
Quantitative Data on Structurally Related Compounds
The following table summarizes key quantitative safety data for related compounds to infer the potential properties of this compound.
| Property | Imidazole | Ethyl Acetate (a common ethyl ester) |
| Physical State | Colorless-to-yellow crystals[6] | Liquid |
| Boiling Point | 255 - 256 °C[7] | 77 °C |
| Melting Point | 86 - 90 °C[7] | -83.6 °C |
| Flash Point | 145 °C[6][7] | -4 °C |
| GHS Hazard Statements | H302, H314, H360D[2][4] | H225, H319, H336, EUH066[10] |
GHS Hazard Statement Codes: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness), H360D (May damage the unborn child), EUH066 (Repeated exposure may cause skin dryness or cracking).
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][11]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[11][12] Inspect gloves for any signs of degradation before use.[13]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[12][14]
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[14] Have a chemical spill kit appropriate for flammable liquids and corrosive solids nearby.
-
Dispensing and Use:
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17][18] Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[18][19] Seek medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
Spill: For a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[11] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[17]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[14][20]
-
Do not dispose of this chemical down the drain or in general waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Visualized Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. twu.edu [twu.edu]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. chemos.de [chemos.de]
- 4. pallavchemicals.com [pallavchemicals.com]
- 5. lobachemie.com [lobachemie.com]
- 6. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. greenfield.com [greenfield.com]
- 10. media.laballey.com [media.laballey.com]
- 11. smsrail.com [smsrail.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. conductscience.com [conductscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 19. tulsa.okstate.edu [tulsa.okstate.edu]
- 20. faculty.washington.edu [faculty.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
